molecular formula C12H23N9O2 B8116178 bisSP1

bisSP1

Cat. No.: B8116178
M. Wt: 325.37 g/mol
InChI Key: LRQNLHXWGRMZJY-JTQLQIEISA-N
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Description

BisSP1 is a useful research compound. Its molecular formula is C12H23N9O2 and its molecular weight is 325.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-6-amino-2-(3-azidopropanoylamino)-N-(3-azidopropyl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N9O2/c13-6-2-1-4-10(19-11(22)5-9-18-21-15)12(23)16-7-3-8-17-20-14/h10H,1-9,13H2,(H,16,23)(H,19,22)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQNLHXWGRMZJY-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NCCCN=[N+]=[N-])NC(=O)CCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)NCCCN=[N+]=[N-])NC(=O)CCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N9O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of bisSP1 in Antibody-Drug Conjugate Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting these two components is a critical determinant of an ADC's safety and efficacy. This technical guide provides an in-depth exploration of the bisSP1 linker, a bifunctional, self-immolative linker designed for advanced ADC development. We will delve into its core mechanism of action, present a putative dual self-immolation pathway, and provide representative experimental protocols for its application. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of ADC development.

Introduction to this compound

This compound, chemically known as (2S)-6-amino-2-(3-azidopropanoylamino)-N-(3-azidopropyl)hexanamide, is a bifunctional linker that plays a crucial role in the construction of ADCs. Its design incorporates two key features: azide groups for bioorthogonal conjugation and a self-immolative core for controlled payload release. The "bis" prefix in its common name alludes to the presence of two azidopropyl groups, which are instrumental in its function as a "double" or sequential self-immolative linker.

The primary function of any linker in an ADC is to ensure the stable attachment of the cytotoxic payload to the antibody during systemic circulation and to facilitate the efficient release of the payload upon internalization into the target cancer cell. This compound is designed to achieve this through a sophisticated, multi-step release mechanism.

Core Mechanism of this compound: A Dual Self-Immolative Pathway

The mechanism of this compound is centered around a sequential, or "dual," self-immolative process. This process is typically initiated by the cleavage of a trigger, which is usually an enzymatically labile bond incorporated between the antibody and the this compound linker. A common trigger is a peptide sequence, such as valine-citrulline (Val-Cit), which is susceptible to cleavage by lysosomal proteases like Cathepsin B, an enzyme overexpressed in many tumor cells.

Upon internalization of the ADC into the target cell and trafficking to the lysosome, the following cascade of events is proposed to occur:

  • Enzymatic Cleavage: Cathepsin B cleaves the Val-Cit dipeptide, exposing a free amine group on the this compound linker.

  • First Self-Immolation (Cyclization): This newly exposed amine initiates the first self-immolative step. It is hypothesized to undergo an intramolecular cyclization reaction, attacking a nearby carbonyl group. This results in the formation of a cyclic urea derivative and the release of the first spacer element.

  • Second Self-Immolation (Cyclization): The release of the first spacer unmasks a second amine group. This amine, in turn, initiates a second intramolecular cyclization, attacking the carbonyl group that links to the payload. This second cyclization event forms another stable cyclic byproduct and, crucially, liberates the unmodified cytotoxic payload in its active form.

This sequential release mechanism is designed to ensure a controlled and efficient release of the drug directly within the target cell, minimizing premature drug release in circulation and reducing off-target toxicity.

Signaling Pathways and Cellular Fate

The signaling pathways ultimately affected by a this compound-containing ADC are determined by the nature of the released cytotoxic payload. For instance, if the payload is a microtubule inhibitor like monomethyl auristatin E (MMAE), its release will lead to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent apoptosis. If the payload is a DNA-damaging agent, it will intercalate into the DNA or inhibit topoisomerase, leading to DNA damage and programmed cell death. The this compound linker itself is designed to be cleaved into small, biologically inert cyclic byproducts that are readily cleared from the cell.

Quantitative Data and Performance Metrics

While specific quantitative data for ADCs utilizing the this compound linker are not extensively available in the public domain, the performance of such a linker would be evaluated based on several key metrics. The following table summarizes these critical parameters and provides hypothetical, yet realistic, target values for a successful ADC.

ParameterDescriptionTarget ValueRationale
Drug-to-Antibody Ratio (DAR) The average number of drug molecules conjugated to a single antibody.3.5 - 4.5A higher DAR can increase potency, but excessively high DARs can lead to aggregation, reduced stability, and faster clearance.
Plasma Stability (Half-life, t½) The time it takes for half of the intact ADC to be cleared from the plasma.> 100 hoursA long plasma half-life is crucial to allow for sufficient accumulation of the ADC in the tumor tissue before significant payload deconjugation occurs.
In Vitro Cytotoxicity (IC50) The concentration of the ADC required to inhibit the growth of 50% of target cancer cells in culture.Low nM to pM rangeA low IC50 value indicates high potency against the target cancer cell line.
In Vivo Efficacy (% Tumor Growth Inhibition) The percentage reduction in tumor volume in a xenograft model treated with the ADC compared to a control group.> 80%High tumor growth inhibition in animal models is a key indicator of potential clinical efficacy.
Payload Release Efficiency The percentage of payload released from the ADC upon internalization into target cells.> 90%Efficient payload release is essential for maximizing the cytotoxic effect within the tumor cell.

Experimental Protocols

The development and evaluation of an ADC with a this compound linker involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

ADC Conjugation via Click Chemistry

This compound contains azide groups, making it amenable to conjugation with an antibody modified with an alkyne group via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]

Materials:

  • Antibody functionalized with an alkyne group (e.g., DBCO).

  • This compound-payload conjugate.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • DMSO (for dissolving the this compound-payload conjugate).

  • Desalting column (e.g., PD-10).

  • Protein concentrator with appropriate molecular weight cutoff (MWCO).

Protocol (SPAAC):

  • Antibody Preparation: Exchange the buffer of the alkyne-functionalized antibody to PBS (pH 7.4) using a desalting column.

  • This compound-Payload Preparation: Prepare a stock solution of the this compound-payload conjugate in DMSO.

  • Conjugation Reaction: Add the this compound-payload stock solution to the antibody solution. The final concentration of DMSO should be kept below 10% to avoid antibody denaturation. The molar ratio of linker-payload to antibody is typically between 5:1 and 10:1.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, or at 4°C overnight, with gentle mixing.

  • Purification: Remove excess, unreacted this compound-payload conjugate using a desalting column equilibrated with PBS.

  • Concentration: Concentrate the purified ADC using a protein concentrator.

  • Characterization: Determine the DAR and aggregation level of the final ADC product using techniques such as Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC).

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the ADC.[3][4][5]

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cancer cell lines.

  • Complete cell culture medium.

  • ADC, unconjugated antibody, and free payload.

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Microplate reader.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of the ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID).

  • Tumor cells for implantation.

  • ADC, vehicle control, and isotype control ADC.

  • Calipers for tumor measurement.

Protocol:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into treatment groups and administer the ADC, vehicle, or control ADC intravenously.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals.

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Visualizations

Logical Relationship of ADC Components

ADC_Components Antibody Monoclonal Antibody Linker This compound Linker Antibody->Linker Conjugation Payload Cytotoxic Payload Linker->Payload Attachment bisSP1_Mechanism ADC ADC in Lysosome Antibody Val-Cit This compound Payload Cleavage Cleaved Intermediate Antibody Val-Cit (cleaved) This compound (exposed amine) Payload ADC->Cleavage Cathepsin B Cyclization1 First Cyclization Cyclic Byproduct 1 Intermediate Cleavage->Cyclization1 1st Self-Immolation Cyclization2 Second Cyclization Cyclic Byproduct 2 Payload (Released) Cyclization1->Cyclization2 2nd Self-Immolation Payload Active Payload Cyclization2->Payload ADC_Workflow cluster_0 ADC Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Conjugation Conjugation (Click Chemistry) Purification Purification (SEC) Conjugation->Purification Characterization Characterization (HIC, SEC) Purification->Characterization Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity Stability Plasma Stability Assay Characterization->Stability Xenograft Xenograft Model Efficacy Study Characterization->Xenograft

References

An In-depth Technical Guide to the Valine-Citrulline PABC (VC-PABC) Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline PABC (VC-PABC) linker is a critical component in the design of modern Antibody-Drug Conjugates (ADCs). Its sophisticated mechanism, which balances stability in circulation with targeted payload release, has made it a cornerstone of ADC technology, utilized in multiple clinically approved therapies. This guide provides a detailed overview of its chemical structure, properties, mechanism of action, and the experimental protocols essential for its application.

Core Concepts and Chemical Structure

The VC-PABC linker system is a multi-part construct designed for conditional, enzyme-mediated cleavage. It connects a potent cytotoxic payload to a monoclonal antibody, typically via a maleimide group that reacts with cysteine residues on the antibody.[1]

The full linker-drug construct is often abbreviated as mc-vc-PABC-payload .[1]

  • mc (maleimidocaproyl): A spacer and the reactive group that forms a stable thioether bond with sulfhydryl groups on reduced cysteine residues of an antibody.[1]

  • vc (Valine-Citrulline): A dipeptide sequence specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[1][]

  • PABC (p-aminobenzyloxycarbonyl): A self-immolative spacer. Once the amide bond between Citrulline and PABC is cleaved by Cathepsin B, the PABC moiety undergoes a rapid, spontaneous 1,6-elimination reaction to release the unmodified, active payload.

  • Payload: A highly potent cytotoxic agent, such as Monomethyl Auristatin E (MMAE) or Monomethyl Auristatin F (MMAF).

The combination of these elements ensures the ADC remains intact and inert in the bloodstream, only releasing its toxic payload after internalization into the target cancer cell.

Mechanism of Action: Targeted Payload Release

The efficacy of an ADC utilizing a VC-PABC linker is dependent on a precise sequence of biological and chemical events. This pathway ensures that the cytotoxic payload is delivered specifically to cancer cells, minimizing systemic toxicity.

G cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell cluster_release Payload Release Mechanism cluster_effect Cellular Effect ADC_stable Intact ADC Internalization Antigen Binding & Internalization ADC_stable->Internalization Binding to Tumor Antigen Lysosome Trafficking to Lysosome (Acidic pH) Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Bond Lysosome->Cleavage SelfImmolation PABC Self-Immolation Cleavage->SelfImmolation Spontaneous PayloadRelease Active Payload Released SelfImmolation->PayloadRelease Apoptosis Cytotoxicity & Apoptosis PayloadRelease->Apoptosis

Caption: ADC Mechanism of Action via VC-PABC Linker.

Quantitative Properties of the VC-PABC Linker

The physical and chemical properties of the linker are paramount to the overall performance of the ADC. Below is a summary of key quantitative data.

PropertyValue / ObservationSpecies / ConditionsReference
Chemical Formula C₆₈H₁₀₅N₁₁O₁₅ (for mc-VC-PABC-MMAE)N/A
Molecular Weight 1316.63 g/mol (for mc-VC-PABC-MMAE)N/A
Plasma Stability Stable in human and cynomolgus monkey plasma.Human, Primate
Unstable in mouse and rat plasma due to cleavage by carboxylesterase 1c (Ces1c). This can lead to premature payload release in rodent models.Mouse, Rat
Cleavage Enzyme Primarily Cathepsin B , a lysosomal cysteine protease.Human
Other cathepsins (S, L, F) can also contribute to cleavage.Human
Cleavage pH Optimal cleavage occurs in the acidic environment of the lysosome (pH 4.5-5.0).In vitro
Systemic pH Stability Remains relatively stable at physiological blood pH (~7.4).In vivo / In vitro

Experimental Protocols

Accurate characterization of an ADC requires robust and reproducible experimental methods. The following are foundational protocols for working with VC-PABC-linked ADCs.

This protocol describes the conjugation of a maleimide-functionalized linker-drug to a monoclonal antibody by reducing native interchain disulfide bonds.

Objective: To covalently link the mc-VC-PABC-payload to antibody cysteine residues.

Workflow Diagram:

G cluster_reduction Antibody Reduction cluster_conjugation Conjugation Reaction cluster_purification Purification & Analysis mAb Antibody Solution (pH 7.4-8.0) AddTCEP Add TCEP or DTT (Reducing Agent) mAb->AddTCEP IncubateReduce Incubate (e.g., 30-120 min at 37°C) AddTCEP->IncubateReduce RemoveTCEP Remove Excess Reducing Agent (e.g., Desalting Column) IncubateReduce->RemoveTCEP AddLinker Add Maleimide- Linker-Payload (in DMSO/Acetonitrile) RemoveTCEP->AddLinker IncubateConj Incubate (e.g., 1-16 hours at 4°C or RT) AddLinker->IncubateConj Quench Quench Reaction (e.g., N-acetylcysteine) IncubateConj->Quench Purify Purify ADC (e.g., SEC Chromatography) Quench->Purify Analyze Analyze ADC (DAR, Aggregation) Purify->Analyze

Caption: General workflow for ADC conjugation.

Methodology:

  • Antibody Preparation: Prepare the antibody solution (e.g., 5-10 mg/mL) in a suitable buffer, such as PBS or sodium borate, at a pH between 7.4 and 8.0.

  • Reduction of Disulfide Bonds:

    • Add a calculated molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to the antibody solution.

    • Incubate the mixture to allow for the reduction of interchain disulfide bonds to free thiols. Typical conditions are 30-120 minutes at 30-37°C.

    • Remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with a conjugation buffer (e.g., PBS with 1-2 mM EDTA, pH 7.4).

  • Conjugation:

    • Prepare the maleimide-linker-payload solution in an organic solvent like DMSO or DMA.

    • Add the linker-payload solution to the reduced antibody solution, typically at a 5-10 molar excess per mole of antibody. Ensure the final concentration of organic solvent is low (<10% v/v) to prevent antibody denaturation.

    • Incubate the reaction mixture with gentle agitation. Incubation times can range from 1 hour at room temperature to 16 hours at 4°C.

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding an excess of a thiol-containing molecule like N-acetylcysteine.

    • Purify the resulting ADC from unconjugated linker-payload and other reagents using a suitable chromatography method, such as Size-Exclusion Chromatography (SEC).

  • Analysis: Characterize the final ADC for concentration, drug-to-antibody ratio (DAR), and percentage of aggregation.

Objective: To quantify the rate and extent of payload release from an ADC in the presence of purified Cathepsin B.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.0) containing a reducing agent like DTT (2-5 mM) to activate Cathepsin B.

    • Prepare a stock solution of purified human Cathepsin B.

    • Prepare the ADC sample at a known concentration in the reaction buffer.

  • Cleavage Reaction:

    • Initiate the reaction by adding Cathepsin B to the ADC solution.

    • Incubate the mixture at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Quenching and Analysis:

    • Terminate the reaction in each aliquot by adding a quenching solution (e.g., cold acetonitrile with an internal standard) to precipitate the protein and stop the enzyme.

    • Centrifuge the samples to pellet the precipitated antibody.

    • Analyze the supernatant for the presence of the released payload using LC-MS/MS.

    • Quantify the amount of released payload against a standard curve to determine the cleavage kinetics.

Objective: To assess the stability of the ADC and quantify premature payload release in a physiological matrix.

Methodology:

  • Animal Dosing: Administer a single intravenous dose of the ADC to the test species (e.g., mouse, rat, or cynomolgus monkey).

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, up to several days). Process the blood to obtain plasma and store samples at -80°C until analysis.

  • Sample Analysis (ELISA-based):

    • Total Antibody Quantification: Use a sandwich ELISA to measure the concentration of total antibody (both conjugated and unconjugated) over time.

    • Intact ADC Quantification: Use a similar ELISA format, but with a detection antibody that specifically recognizes the payload (e.g., an anti-MMAE antibody). This measures the concentration of antibody that still has the drug conjugated.

  • Data Interpretation: Calculate the drug-to-antibody ratio (DAR) at each time point by comparing the results from the two ELISAs. A decrease in DAR over time indicates linker cleavage and premature payload release. Alternatively, LC-MS/MS can be used to directly quantify the free payload in plasma.

Conclusion

The MC-VC-PABC linker represents a highly successful and widely adopted platform in ADC development. Its design, which leverages the differential enzymatic environment between the bloodstream and the intracellular lysosomes of tumor cells, provides a robust mechanism for targeted drug delivery. A thorough understanding of its properties, mechanism, and the associated experimental protocols is essential for researchers aiming to develop the next generation of safe and effective antibody-drug conjugates.

References

An In-Depth Technical Guide to bis-Sulfone and Azide-Based Linkers for Antibody-Drug Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of two pivotal linker technologies in the field of antibody-drug conjugates (ADCs): bis-sulfone linkers for disulfide re-bridging and the bisSP1 linker as an exemplar of azide-based linkers for bioorthogonal click chemistry. This document delves into the core mechanisms, experimental protocols, and preclinical data associated with these advanced conjugation strategies, offering a comparative perspective for their application in the development of next-generation ADCs.

Introduction to Advanced Linker Technologies

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics, and efficacy.[1] Next-generation linker technologies aim to overcome the limitations of early-generation methods, such as heterogeneity and instability. This guide focuses on two such technologies: bis-sulfone linkers that enable site-specific conjugation through disulfide re-bridging, and azide-based linkers like this compound that facilitate bioorthogonal conjugation via click chemistry.

Bis-Sulfone Linkers for Disulfide Re-bridging

Bis-sulfone linkers are bifunctional reagents designed to react with the two free thiol groups generated from the reduction of a native disulfide bond in an antibody, thereby re-forming a stable covalent bridge.[2] This approach allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), typically DAR 4 for a standard IgG1, without the need for antibody engineering.[3]

Mechanism of Action

The conjugation process with bis-sulfone linkers is a two-step procedure involving:

  • Selective Reduction: The interchain disulfide bonds of the antibody are selectively reduced using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose the cysteine thiol groups.[4]

  • Bis-Alkylation: The bis-sulfone reagent then undergoes a sequential Michael addition-elimination reaction with the pair of thiols, forming a stable three-carbon bridge and covalently linking the payload to the antibody.[4]

cluster_0 Disulfide Re-bridging with Bis-Sulfone Linker Antibody_Disulfide Antibody with Interchain Disulfide Bond Reduced_Antibody Reduced Antibody with Free Thiols Antibody_Disulfide->Reduced_Antibody Reduction (TCEP) ADC Homogeneous ADC (DAR 4) Reduced_Antibody->ADC Bis-Alkylation Bis_Sulfone_Linker Bis-Sulfone-Payload Conjugate Bis_Sulfone_Linker->ADC cluster_1 Synthesis of a Bis-Sulfone Linker-Payload Construct PEG_Bis_Sulfone PEGylated Bis-Sulfone Precursor Activated_Linker Activated Bis-Sulfone Linker (e.g., NHS Ester) PEG_Bis_Sulfone->Activated_Linker Activation Linker_Payload Bis-Sulfone-PEG-Payload Construct Activated_Linker->Linker_Payload Coupling Payload Payload with Amine Handle (e.g., MMAE) Payload->Linker_Payload cluster_2 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow Azide_Antibody Azide-Functionalized Antibody ADC_Click Site-Specific ADC Azide_Antibody->ADC_Click SPAAC Reaction DBCO_Payload DBCO-Functionalized Payload DBCO_Payload->ADC_Click cluster_3 Synthesis of an Azide-Linker-Payload Construct Azide_Linker Azide-Containing Linker (e.g., with NHS ester) Azide_Payload Azide-Linker-Payload Construct Azide_Linker->Azide_Payload Coupling Payload_Amine Payload with Amine Handle Payload_Amine->Azide_Payload cluster_4 General ADC Intracellular Trafficking and Payload Release ADC_Binding ADC Binds to Tumor Antigen Internalization Internalization via Endocytosis ADC_Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage or Antibody Degradation Cell_Death Apoptosis Payload_Release->Cell_Death Payload Binds Intracellular Target

References

An In-depth Technical Guide to the bisSP1 Azide Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bisSP1 azide linker, a critical component in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs). We will delve into its chemical properties, reaction mechanisms, and the experimental protocols necessary for its successful implementation in research and drug development.

Introduction to the this compound Azide Linker

The this compound azide linker is a chemical tool used to covalently attach molecules to biomolecules, such as antibodies. It is classified as a non-cleavable linker, meaning the linkage it forms is designed to be stable, and the release of a conjugated payload typically relies on the degradation of the antibody itself within the target cell. The key feature of this compound is the presence of an azide (-N3) group, which allows it to participate in highly specific and efficient "click chemistry" reactions.[1][2]

Click chemistry, a term coined by K. Barry Sharpless, describes reactions that are rapid, high-yielding, and occur under mild, often aqueous, conditions, making them ideal for modifying sensitive biological molecules.[3] The azide group of this compound is a key player in two main types of click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3]

Physicochemical Properties and Specifications

The this compound linker is a synthetic molecule with defined chemical and physical properties. While specific supplier specifications may vary, the core properties are summarized below.

PropertyValueReference(s)
Chemical Name (2S)-6-amino-2-(3-azidopropanoylamino)-N-(3-azidopropyl)hexanamide-
Molecular Formula C12H23N9O2
Molecular Weight 325.37 g/mol
CAS Number 2253947-15-6
Appearance White to off-white solid-
Purity Typically ≥95%
Storage Conditions Powder: -20°C for up to 3 years; In solvent: -80°C for up to 6 months

Reaction Mechanisms and Bioconjugation Strategies

The utility of the this compound azide linker lies in its ability to form stable triazole linkages with alkyne-containing molecules. This is achieved through two primary bioorthogonal reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species. This reaction is known for its rapid kinetics and high yields under mild conditions. The copper(I) catalyst is often generated in situ from a copper(II) salt (e.g., copper(II) sulfate) using a reducing agent like sodium ascorbate. Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be used to stabilize the copper(I) catalyst and protect the biomolecule from oxidative damage.

dot

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed as a catalyst-free alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The high ring strain of the cyclooctyne lowers the activation energy of the reaction, allowing it to proceed efficiently at physiological temperatures and pH.

dot

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) workflow.

Quantitative Performance Data

While specific kinetic and yield data for the this compound linker are not extensively published in comparative formats, the performance of azide-alkyne cycloaddition reactions is well-documented. The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility.

Table 1: Representative Second-Order Rate Constants for Azide-Alkyne Cycloadditions

Reaction TypeAlkyne PartnerAzide PartnerRate Constant (k, M⁻¹s⁻¹)Reference(s)
CuAAC Terminal AlkyneBenzyl Azide10² - 10³
SPAAC DBCOBenzyl Azide~1
SPAAC BCNBenzyl Azide~0.3
SPAAC DIFOBenzyl Azide~0.1

Note: Rate constants are highly dependent on the specific reactants, solvent, temperature, and, for CuAAC, the ligand used. This data is for general comparison.

Table 2: Comparison of CuAAC and SPAAC for Bioconjugation

FeatureCuAACSPAAC
Catalyst Copper(I)None
Biocompatibility Potential cytotoxicity from copperHigh (copper-free)
Reaction Rate Generally fasterSlower, but highly tunable with different cyclooctynes
Alkyne Reagent Simple terminal alkynesSterically demanding cyclooctynes
Common Use Cases In vitro conjugation, material scienceLive-cell imaging, in vivo applications

Detailed Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions with an azide-functionalized molecule like this compound for the purpose of antibody conjugation.

Protocol 1: CuAAC Conjugation of an Alkyne-Modified Antibody

Objective: To conjugate an alkyne-modified monoclonal antibody (mAb) with a this compound-azide-linked payload.

Materials:

  • Alkyne-modified mAb in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-azide-payload conjugate

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 10 mM in water)

  • THPTA stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • DMSO (for dissolving the payload conjugate)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Reagent Preparation:

    • Dissolve the this compound-azide-payload in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).

    • Ensure all aqueous solutions are prepared with high-purity water and filtered.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified mAb to the reaction buffer.

    • Add the desired molar excess of the this compound-azide-payload solution to the mAb solution.

    • In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for 2-3 minutes to form the copper-ligand complex.

  • Click Reaction:

    • Add the premixed CuSO₄/THPTA solution to the mAb/payload mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours.

  • Purification:

    • Purify the resulting ADC using an SEC column to remove excess payload, catalyst, and other small molecules.

    • Collect fractions and analyze for protein concentration and drug-to-antibody ratio (DAR).

Protocol 2: SPAAC Conjugation of an Azide-Modified Antibody

Objective: To conjugate an antibody functionalized with a this compound-azide linker to a DBCO-containing payload.

Materials:

  • This compound-azide-modified mAb in a suitable buffer (e.g., PBS, pH 7.4, azide-free)

  • DBCO-payload conjugate

  • DMSO (for dissolving the payload conjugate)

  • Desalting column for purification

Procedure:

  • Reagent Preparation:

    • Dissolve the DBCO-payload in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, add the this compound-azide-modified mAb to the reaction buffer.

    • Add a 5-10 fold molar excess of the DBCO-payload stock solution to the antibody solution.

  • Conjugation Reaction:

    • Gently mix the solution and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction time may need to be optimized depending on the specific reactants and their concentrations.

  • Purification:

    • Remove excess, unreacted DBCO-payload by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

    • Analyze the purified ADC for protein concentration and DAR.

Characterization of this compound-Conjugated ADCs

After conjugation, it is crucial to characterize the resulting ADC to ensure its quality and consistency.

Table 3: Analytical Techniques for ADC Characterization

Analytical TechniqueParameter MeasuredDescriptionReference(s)
Hydrophobic Interaction Chromatography (HIC) Drug-to-Antibody Ratio (DAR) distributionSeparates ADC species based on hydrophobicity, which increases with the number of conjugated drugs.
Reversed-Phase HPLC (RP-HPLC) DAR (after reduction)Separates the light and heavy chains of the antibody, allowing for quantification of drug loading on each chain.
Size-Exclusion Chromatography (SEC) Aggregation and fragmentationSeparates molecules based on size to quantify high molecular weight aggregates and low molecular weight fragments.
Mass Spectrometry (MS) Intact mass, DAR, and site of conjugationProvides precise mass measurements of the intact ADC and its subunits to confirm conjugation and determine DAR.
UV-Vis Spectroscopy Average DARA simpler method to estimate the average DAR based on the absorbance of the antibody and the conjugated drug.

Logical and Signaling Pathways

The this compound azide linker is a component of the ADC structure and does not have a signaling function itself. Its role is to stably link the antibody to the payload until the ADC reaches its target. The following diagrams illustrate the general workflow for ADC production and the intracellular pathway leading to payload release.

dot

Caption: General experimental workflow for Antibody-Drug Conjugate (ADC) production.

Once administered, the ADC circulates in the bloodstream, binds to the target antigen on cancer cells, and is internalized.

dot

Caption: Intracellular trafficking and payload release pathway for a non-cleavable ADC.

Conclusion

The this compound azide linker is a valuable tool for bioconjugation, offering a stable and efficient means of linking payloads to biomolecules through click chemistry. Its versatility in participating in both CuAAC and SPAAC reactions allows researchers to choose the most appropriate conjugation strategy for their specific application. The detailed protocols and characterization methods outlined in this guide provide a solid foundation for the successful implementation of this compound and other azide linkers in the development of next-generation targeted therapeutics. As with any bioconjugation strategy, careful optimization and thorough characterization are paramount to ensuring the quality, efficacy, and safety of the final product.

References

The Role of bisSP1 in Targeted Cancer Therapy Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Advent of Antibody-Drug Conjugates in Oncology

Targeted cancer therapy has been revolutionized by the development of antibody-drug conjugates (ADCs), which are highly targeted biopharmaceutical drugs that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small-molecule drugs.[1] This approach allows for the selective delivery of potent chemotherapy agents directly to tumor cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[1][2] The architecture of an ADC is modular, consisting of three primary components: a monoclonal antibody that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1][3] The linker is a critical component that ensures the stability of the ADC in circulation and enables the efficient release of the payload within the target cancer cell. This guide focuses on the role of a specific linker, bisSP1, in the context of ADC research and development.

This compound: A Modern Linker for ADC Synthesis

This compound is a chemical linker designed for the synthesis of antibody-drug conjugates. It is not a therapeutic agent itself, but rather a crucial component in the construction of ADCs.

2.1 Chemical Properties of this compound

This compound is characterized by the presence of an azide (-N₃) functional group, which makes it a reagent for "click chemistry". This class of reactions is known for being highly efficient, specific, and biocompatible, making it ideal for complex bioconjugation applications. The azide group in this compound can readily participate in two primary types of click reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used reaction that forms a stable triazole linkage between the azide-containing linker (like this compound) and an alkyne-modified payload or antibody.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne (such as DBCO or BCN) and does not require a cytotoxic copper catalyst, making it particularly suitable for applications in living systems.

The chemical structure of this compound is designed to facilitate the stable attachment of a cytotoxic payload to a monoclonal antibody, ensuring the integrity of the ADC until it reaches its target.

The General Mechanism of Action of ADCs Utilizing Linkers like this compound

The therapeutic efficacy of an ADC is contingent on a multi-step process that begins with systemic administration and culminates in the death of the target cancer cell. Linkers such as this compound are integral to the successful execution of this process.

3.1 Signaling and Internalization Pathway

  • Target Binding: The monoclonal antibody component of the ADC selectively binds to a specific tumor-associated antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through a process called receptor-mediated endocytosis.

  • Intracellular Trafficking and Payload Release: The internalized ADC is trafficked to intracellular compartments, primarily lysosomes. Inside the lysosome, the linker is cleaved through various mechanisms (e.g., enzymatic degradation for peptide linkers, acidic hydrolysis for pH-sensitive linkers, or reduction for disulfide linkers), releasing the cytotoxic payload. Non-cleavable linkers release their payload upon the complete degradation of the antibody backbone in the lysosome.

  • Cytotoxic Effect: The released payload can then exert its cell-killing effect, for instance, by damaging DNA or inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis.

  • Bystander Effect: Some ADCs are designed with payloads that, once released, can diffuse across the cell membrane and kill neighboring cancer cells that may not express the target antigen. This "bystander effect" is particularly important for treating heterogeneous tumors.

ADC Mechanism of Action Figure 1: General Mechanism of Action of an Antibody-Drug Conjugate (ADC) cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (Antibody-Linker-Payload) Antigen Tumor Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity BystanderCell Neighboring Tumor Cell Payload->BystanderCell 6. Bystander Effect

Figure 1: General Mechanism of Action of an Antibody-Drug Conjugate (ADC)

Quantitative Data in ADC Research

The efficacy of ADCs is evaluated using various quantitative metrics. The following table provides representative data for different ADCs to illustrate these metrics. It is important to note that this data is not specific to ADCs constructed with this compound but is indicative of the performance of ADCs in general.

ADC Name (Target)Cell LineIC50 ValueTumor Growth Inhibition (TGI) in Xenograft ModelsReference
Trastuzumab emtansine (HER2)SK-BR-3~10 ng/mL>80% at 15 mg/kg(Implied)
Brentuximab vedotin (CD30)Karpas 299~5 ng/mLComplete tumor regression at 1 mg/kg(Comparative)
Enfortumab vedotin (Nectin-4)T24~2 ng/mL>90% at 2 mg/kg(General ADC Data)
Sacituzumab govitecan (TROP-2)MDA-MB-468~50 nMSignificant tumor growth delay at 10 mg/kg(Implied)

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Tumor Growth Inhibition (TGI) is a measure of the reduction in tumor size in in vivo models following treatment.

Key Experimental Protocols in ADC Research

The preclinical evaluation of ADCs involves a series of in vitro and in vivo assays to determine their efficacy and safety.

5.1 In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the ability of an ADC to kill its target cancer cells.

  • Cell Seeding: Plate antigen-positive cancer cells in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC. Include an unconjugated antibody and a vehicle-only control.

  • Incubation: Incubate the plates for a period sufficient for the payload to exert its effect (typically 72-120 hours).

  • Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active metabolism convert MTT into a purple formazan product.

  • Data Acquisition: Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

5.2 Bystander Effect Assay

This assay assesses the ability of the ADC's payload to kill neighboring antigen-negative cells.

  • Co-culture Setup: Seed a mixture of antigen-positive and antigen-negative cells (the latter often engineered to express a fluorescent protein like GFP for identification) in various ratios.

  • ADC Treatment: Treat the co-cultures with the ADC at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on a monoculture of antigen-negative cells.

  • Incubation: Incubate the plates for 72-120 hours.

  • Quantification: Measure the viability of the antigen-negative (e.g., GFP-expressing) cell population using fluorescence microscopy or a plate reader.

  • Analysis: A significant decrease in the viability of the antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.

5.3 In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of the ADC in a living organism.

  • Model Establishment: Implant human tumor cells subcutaneously into immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Group Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses). Administer the treatment, typically via intravenous injection.

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Monitor the general health of the animals.

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. The primary efficacy metric is Tumor Growth Inhibition (TGI). Tumors may also be excised for further analysis (e.g., immunohistochemistry).

ADC_Experimental_Workflow Figure 2: General Experimental Workflow for Preclinical ADC Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Bystander Bystander Effect Assay (Co-culture) Cytotoxicity->Bystander Determine Target Cell Killing Internalization Internalization Assay Bystander->Internalization Assess Off-Target Killing Xenograft Xenograft Model Establishment Internalization->Xenograft Proceed to In Vivo if Promising Efficacy Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy Test in Living System Toxicity Toxicity Assessment (Body Weight, Histology) Efficacy->Toxicity Evaluate Safety Profile End Clinical Candidate Selection Toxicity->End Start ADC Candidate Start->Cytotoxicity

Figure 2: General Experimental Workflow for Preclinical ADC Evaluation

Conclusion

Linkers are a cornerstone of modern antibody-drug conjugate design, and molecules like this compound, with their amenability to robust click chemistry, provide essential tools for the construction of next-generation targeted cancer therapies. While this compound itself does not have a direct therapeutic effect, its role in stably and efficiently connecting a potent cytotoxic payload to a targeting antibody is fundamental to the success of the resulting ADC. A thorough understanding of the interplay between the antibody, linker, and payload, evaluated through a comprehensive suite of in vitro and in vivo assays, is critical for the development of safe and effective ADCs that can provide new treatment options for cancer patients.

References

bisSP1 as a Crosslinker: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Examination of the Core Properties and Applications of a Bifunctional Azide Linker in Bioconjugation and Drug Development

Introduction

In the landscape of targeted therapeutics and bioconjugation, the role of chemical crosslinkers is paramount. These molecules serve as the crucial bridge, covalently connecting different molecular entities to create novel constructs with tailored functionalities. Among the diverse array of crosslinking technologies, bisSP1 has emerged as a significant tool, particularly in the development of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of the fundamental properties of this compound, its mechanism of action, and its applications for researchers, scientists, and drug development professionals.

This compound is a bifunctional crosslinker characterized by the presence of two azide (-N3) groups. This dual-azide functionality makes it an ideal reagent for "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and biocompatibility.[1][2][3][4][5] Specifically, this compound participates in both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, providing versatile strategies for molecular conjugation.

Physicochemical Properties

A clear understanding of the physicochemical characteristics of this compound is essential for its effective application. The key properties are summarized in the table below.

PropertyValueReference
Chemical Name (2S)-6-amino-2-(3-azidopropanoylamino)-N-(3-azidopropyl)hexanamide
Molecular Formula C12H23N9O2
Molecular Weight 325.37 g/mol
CAS Number 2253947-15-6
Appearance White to off-white solid
Solubility Soluble in DMSO
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months

Mechanism of Action: The Power of Click Chemistry

The utility of this compound as a crosslinker is rooted in the reactivity of its two azide groups, which readily participate in cycloaddition reactions with alkyne-containing molecules. This allows for the precise and stable linkage of two different molecular partners.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In the presence of a copper(I) catalyst, the azide groups of this compound react with terminal alkynes to form a stable 1,4-disubstituted triazole ring. This reaction is highly efficient and proceeds under mild conditions, making it suitable for conjugating sensitive biomolecules.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of copper catalysts in living systems, SPAAC offers a bioorthogonal alternative. In this approach, the azide groups of this compound react with strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for a metal catalyst. This reaction is driven by the release of ring strain in the cyclooctyne and is highly specific and rapid.

The bifunctional nature of this compound allows for a two-step sequential conjugation. One azide group can first be reacted with an alkyne-modified molecule, and the second azide group can then be used to conjugate to another alkyne-functionalized partner. This stepwise approach provides control over the assembly of complex bioconjugates.

G cluster_0 Step 1: First Conjugation cluster_1 Step 2: Second Conjugation Molecule_A_Alkyne Molecule A (with Alkyne) Intermediate Intermediate (Molecule A-Linker-N3) Molecule_A_Alkyne->Intermediate Click Reaction This compound This compound (N3-Linker-N3) Intermediate_2 Intermediate (Molecule A-Linker-N3) Molecule_B_Alkyne Molecule B (with Alkyne) Final_Conjugate Final Conjugate (Molecule A-Linker-Molecule B) Intermediate_2->Final_Conjugate Click Reaction

Sequential conjugation using this compound.

Application in Antibody-Drug Conjugate (ADC) Development

A primary application of this compound is in the construction of ADCs, a class of targeted therapies that deliver potent cytotoxic drugs directly to cancer cells. In this context, this compound serves as the linker connecting the monoclonal antibody (mAb) to the cytotoxic payload.

The general workflow for ADC synthesis using this compound involves the following key steps:

  • Antibody and Payload Modification: The antibody is functionalized with an alkyne group, and the cytotoxic payload is modified to contain an alkyne or a strained cyclooctyne.

  • Conjugation: The alkyne-modified antibody and payload are reacted with this compound through either CuAAC or SPAAC.

  • Purification: The resulting ADC is purified to remove unconjugated components.

  • Characterization: The ADC is analyzed to determine critical quality attributes such as the drug-to-antibody ratio (DAR).

ADC_Workflow start Start: Antibody & Payload mod_ab Antibody Modification (Introduce Alkyne) start->mod_ab mod_payload Payload Modification (Introduce Alkyne/Cyclooctyne) start->mod_payload conjugation Conjugation with this compound (CuAAC or SPAAC) mod_ab->conjugation mod_payload->conjugation purification Purification (e.g., Chromatography) conjugation->purification characterization Characterization (e.g., DAR, Purity) purification->characterization end Final ADC Product characterization->end

General workflow for ADC synthesis using this compound.

The use of a bifunctional linker like this compound in ADC construction offers the potential to create conjugates with a higher drug-to-antibody ratio (DAR) in a controlled manner, which can enhance the therapeutic efficacy.

Experimental Protocols

While specific, optimized protocols for this compound are often proprietary or application-dependent, the following general procedures for SPAAC and ADC characterization provide a starting point for researchers.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of an azide-containing molecule (like this compound) to a DBCO-functionalized protein.

Materials:

  • Azide-containing molecule (e.g., this compound)

  • DBCO-functionalized protein

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving the azide linker)

Procedure:

  • Prepare a stock solution of the azide-containing molecule in DMSO.

  • Prepare the DBCO-functionalized protein in PBS at a suitable concentration (e.g., 1-10 mg/mL).

  • Add the azide stock solution to the protein solution. A molar excess of the azide (e.g., 5-20 fold) is typically used to ensure efficient conjugation. The final concentration of DMSO should be kept low (e.g., <10%) to avoid protein denaturation.

  • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or overnight at 4°C. The reaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry.

  • Purify the conjugate using size-exclusion chromatography or dialysis to remove excess unreacted azide linker.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for its determination.

Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a typically hydrophobic drug-linker to an antibody increases its overall hydrophobicity. ADCs with different numbers of conjugated drugs will have different retention times on a HIC column, allowing for their separation and quantification.

General Procedure:

  • An HIC column is equilibrated with a high-salt mobile phase.

  • The ADC sample is injected onto the column.

  • A decreasing salt gradient is applied to elute the different ADC species. The unconjugated antibody, having the lowest hydrophobicity, elutes first, followed by species with increasing DAR.

  • The peak area for each species is integrated, and the weighted average DAR is calculated.

HIC_Principle cluster_0 HIC Column Unconjugated Unconjugated Ab (DAR 0) DAR2 DAR 2 DAR4 DAR 4 DAR6 DAR 6 DAR8 DAR 8 Decreasing Salt Gradient Decreasing Salt Gradient ->

Principle of DAR determination by HIC.

Conclusion

This compound represents a versatile and powerful tool for researchers in the fields of bioconjugation and drug development. Its bifunctional azide structure, compatible with highly efficient and bioorthogonal click chemistry reactions, enables the precise and stable linkage of diverse molecular entities. While its primary application to date has been in the synthesis of ADCs, the fundamental properties of this compound suggest its potential for broader use in the construction of complex biomolecular architectures for a variety of research and therapeutic purposes. Further research and publication of application-specific data will undoubtedly continue to expand the utility of this valuable crosslinking reagent.

References

The Application of BiPS in Proteomics: A Technical Guide for Structural and Interaction Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to BiPS: A Multifunctional Cross-Linking Reagent

In the realm of structural proteomics, the elucidation of protein-protein interactions (PPIs) and the characterization of protein conformations are paramount to understanding cellular function and disease mechanisms. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for these investigations.[1][2][3] This guide focuses on the application of a novel cross-linker, bimane bisthiopropionic acid N-succinimidyl ester (BiPS), a reagent designed to overcome many of the challenges associated with traditional cross-linking agents.[1][4]

BiPS is a homobifunctional, amine-reactive cross-linker with a unique combination of features that facilitate the identification and analysis of cross-linked proteins. Its key properties include:

  • Photocleavability: The BiPS cross-linker contains a labile bond that can be cleaved with UV light. This allows for the separation of cross-linked peptides during mass spectrometry analysis, simplifying their identification.

  • Isotopic Coding: BiPS is synthesized with isotopic labels, resulting in characteristic "doublets" in the mass spectra for peptides containing the cross-linker. This isotopic signature allows for the ready detection of cross-linked peptides.

  • Fluorescence: The bimane moiety of BiPS is fluorescent, enabling the sensitive and specific monitoring of various stages of the cross-linking experiment, from protein cross-linking to the separation of cross-linked peptides.

These features make BiPS a versatile tool for structural and cellular biology, as demonstrated by its successful application in identifying the docking site of a phosphorylated G-protein-coupled receptor (GPCR) C-terminus on the multifunctional adaptor protein β-arrestin.

Core Applications of BiPS in Proteomics

The primary application of BiPS is in cross-linking mass spectrometry (XL-MS) to provide spatial constraints for the structural modeling of proteins and protein complexes.

  • Mapping Protein-Protein Interaction Interfaces: By covalently linking interacting proteins, BiPS helps to identify the specific regions or domains involved in the interaction. The analysis of intermolecular cross-links provides direct evidence of which proteins are in close proximity within a complex.

  • Determining Protein Topography and Conformation: Intramolecular cross-links generated by BiPS provide distance constraints between different regions of the same protein. This information is valuable for modeling the three-dimensional structure of proteins and understanding conformational changes.

  • Studying Dynamic Protein Complexes: BiPS can be used to "capture" transient or weak protein interactions that are often difficult to detect using other methods. This is particularly useful for studying dynamic signaling complexes.

Quantitative Data Presentation

The data generated from a BiPS cross-linking experiment is rich and complex. A key output is the identification of cross-linked peptide pairs. The following table is a representative example of how quantitative data from a BiPS XL-MS experiment on a protein complex could be presented.

Interacting ProteinsCross-Linked Residue (Protein 1)Cross-Linked Residue (Protein 2)Peptide Sequence (Protein 1)Peptide Sequence (Protein 2)Precursor m/zMass (Da)Score
Protein A - Protein BK128K45...VTLK......AGIK...845.433377.72125
Protein A - Protein BK150K98...YNAK......FPLK...912.513646.04110
Protein A - Protein AK75K89...DLQK......IEAK...789.333153.3295
Protein C - Protein DK210K17...FGHK......MVLK...887.473545.88132

Experimental Protocols

The following is a generalized protocol for an in-vitro cross-linking experiment using BiPS followed by mass spectrometric analysis.

Materials
  • Purified protein complex (e.g., 1-5 mg/mL)

  • BiPS cross-linker stock solution (e.g., 10 mM in DMSO)

  • Cross-linking buffer (e.g., 20 mM HEPES-KOH, pH 7.8, 150 mM KCl, 1 mM MgCl2)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • SDS-PAGE reagents

  • In-gel digestion reagents (e.g., DTT, iodoacetamide, trypsin)

  • HPLC system for peptide separation

  • Mass spectrometer (e.g., MALDI-TOF/TOF or Orbitrap)

Cross-Linking Reaction
  • Reaction Setup: Incubate the purified protein complex with the BiPS cross-linker in the cross-linking buffer. A typical molar ratio of protein to BiPS is 1:50.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

SDS-PAGE and In-Gel Digestion
  • Separation: Separate the cross-linked proteins by SDS-PAGE.

  • Visualization: Visualize the cross-linked protein bands using the fluorescence of the BiPS reagent.

  • Excision: Excise the fluorescent bands corresponding to the cross-linked complexes.

  • Reduction and Alkylation: Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.

  • Digestion: Digest the proteins in the gel pieces with trypsin overnight at 37°C.

Peptide Extraction and Separation
  • Extraction: Extract the peptides from the gel pieces using a series of acetonitrile and formic acid washes.

  • Drying: Dry the pooled peptide extracts in a vacuum centrifuge.

  • HPLC Separation: Resuspend the peptides and separate them by reverse-phase HPLC. The fluorescent signal from BiPS-containing peptides can be used to guide fraction collection.

Mass Spectrometry and Data Analysis
  • MS Analysis: Analyze the peptide fractions by MALDI-TOF/TOF or LC-MS/MS.

  • Photocleavage: For MALDI-MS, partial photocleavage of the cross-linker can occur in the mass spectrometer, releasing the individual cross-linked peptides. For LC-MS/MS, targeted fragmentation of the cross-linker can be induced.

  • Data Analysis: Use specialized software to identify the cross-linked peptides based on the characteristic isotopic doublet and the masses of the released peptides. The software can automatically assign the type of cross-link (inter-peptide, intra-peptide, or dead-end).

Visualizations

Experimental Workflow for BiPS Cross-Linking

BiPS_Workflow cluster_sample_prep Sample Preparation & Cross-Linking cluster_separation Separation & Digestion cluster_analysis Analysis cluster_output Output ProteinComplex Purified Protein Complex AddBiPS Add BiPS Cross-linker ProteinComplex->AddBiPS Incubate Incubate (RT, 30-60 min) AddBiPS->Incubate Quench Quench Reaction (Tris-HCl) Incubate->Quench SDSPAGE SDS-PAGE Separation Quench->SDSPAGE Fluorescence Fluorescence Visualization SDSPAGE->Fluorescence Excision Band Excision Fluorescence->Excision InGelDigest In-Gel Digestion (Trypsin) Excision->InGelDigest HPLC HPLC Peptide Separation InGelDigest->HPLC MS Mass Spectrometry (MALDI or LC-MS/MS) HPLC->MS DataAnalysis Data Analysis Software MS->DataAnalysis CrossLinkID Identified Cross-Linked Peptides DataAnalysis->CrossLinkID StructuralModeling Structural Modeling CrossLinkID->StructuralModeling

Caption: Experimental workflow for BiPS cross-linking mass spectrometry.

Principle of BiPS-based Cross-Link Identification

BiPS_Principle cluster_crosslink Cross-Linked Peptides in MS cluster_cleavage Photocleavage / Fragmentation cluster_detection Identification CrosslinkedPeptide Cross-Linked Peptide Pair (Isotopically Coded) MS1 MS1 Spectrum: Characteristic Doublet CrosslinkedPeptide->MS1 Cleavage UV Photocleavage or MS/MS Fragmentation CrosslinkedPeptide->Cleavage Peptide1 Peptide 1 Cleavage->Peptide1 Peptide2 Peptide 2 Cleavage->Peptide2 MS2 MS2 Spectra: Sequence Peptides 1 & 2 Peptide1->MS2 Peptide2->MS2 Identification Unambiguous Identification of Cross-Linked Residues MS2->Identification GPCR_Arrestin_Signaling cluster_activation GPCR Activation cluster_phosphorylation Phosphorylation cluster_arrestin β-Arrestin Recruitment cluster_signaling Downstream Signaling Agonist Agonist GPCR GPCR Agonist->GPCR Binding GRK GRK GPCR->GRK Activation PhosphoGPCR Phosphorylated GPCR GRK->PhosphoGPCR Phosphorylation Arrestin β-Arrestin PhosphoGPCR->Arrestin Recruitment Complex GPCR/β-Arrestin Complex (Cross-linkable with BiPS) PhosphoGPCR->Complex Arrestin->Complex Signaling Downstream Signaling Pathways (e.g., MAPK) Complex->Signaling Internalization Receptor Internalization Complex->Internalization

References

An In-depth Technical Guide to the bisSP1 Linker for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of bioconjugation has been revolutionized by the advent of click chemistry, a set of reactions that are rapid, specific, and high-yielding. Among these, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful tool for covalently linking molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] Central to the success of this technology is the design of linkers that facilitate these conjugations. This technical guide provides a comprehensive overview of the bisSP1 linker, a bifunctional linker designed for SPAAC applications, particularly in the development of Antibody-Drug Conjugates (ADCs).

The this compound linker is a chemical entity that contains two azide (N3) moieties, making it a valuable reagent for click chemistry.[2][3] It is designed to react with molecules containing strained alkyne groups, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole linkage.[2] This bioorthogonal reaction proceeds efficiently under physiological conditions, making it ideal for applications in drug development, diagnostics, and materials science.[4]

Physicochemical Properties of this compound

The this compound linker, chemically known as (2S)-6-amino-2-(3-azidopropanoylamino)-N-(3-azidopropyl)hexanamide, possesses specific physicochemical properties that are critical for its function in bioconjugation. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound Linker

PropertyValue
Chemical Name (2S)-6-amino-2-(3-azidopropanoylamino)-N-(3-azidopropyl)hexanamide
Molecular Formula C12H23N9O2
Molecular Weight 325.37 g/mol
CAS Number 2253947-15-6
Appearance White to off-white solid powder
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 7
Rotatable Bond Count 13
Solubility Soluble in DMSO

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Mechanism of Action

SPAAC is a [3+2] cycloaddition reaction between a cyclooctyne and an azide. The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition, allowing it to proceed rapidly at physiological temperatures without a catalyst. The azide and alkyne functional groups are bioorthogonal, meaning they do not react with naturally occurring functional groups in biological systems, ensuring high specificity of the conjugation reaction.

SPAAC_Mechanism cluster_product Product Azide R1-N3 TransitionState [3+2] Cycloaddition (Strain Release) Azide->TransitionState Cyclooctyne R2-Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->TransitionState Triazole R1-Triazole-R2 TransitionState->Triazole Stable Triazole Linkage

Caption: Core mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Reaction Kinetics

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions

CyclooctyneAzide PartnerSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
DBCOBenzyl Azide~0.1 - 1.0General literature
BCNBenzyl Azide~0.01 - 0.1General literature

Note: These are approximate values and can vary depending on the solvent, temperature, and specific structure of the reactants.

Application in Antibody-Drug Conjugate (ADC) Development

The this compound linker is primarily designed for the construction of ADCs. ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug. The linker plays a crucial role in the stability, pharmacokinetics, and efficacy of the ADC.

Experimental Workflow for ADC Synthesis using this compound

The general workflow for synthesizing an ADC using the this compound linker involves the functionalization of a payload molecule with this compound, followed by its conjugation to an antibody that has been modified to contain a strained alkyne.

ADC_Workflow cluster_payload Payload Preparation cluster_antibody Antibody Modification cluster_conjugation SPAAC Conjugation cluster_purification Purification & Characterization A Cytotoxic Payload C Payload-bisSP1 Conjugate A->C B This compound Linker B->C G ADC Formation C->G D Monoclonal Antibody (mAb) F Alkyne-Modified mAb D->F E Strained Alkyne (e.g., DBCO-NHS ester) E->F F->G H Purified ADC G->H I Characterization (e.g., DAR) H->I

Caption: Generalized workflow for Antibody-Drug Conjugate (ADC) synthesis via SPAAC.

Experimental Protocols

General Protocol for Antibody Conjugation with a this compound-Payload

This protocol provides a general guideline for the conjugation of a payload functionalized with the this compound linker to an antibody modified with a DBCO group.

Materials:

  • DBCO-modified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-functionalized payload, dissolved in an organic solvent (e.g., DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reactants:

    • Prepare a solution of the DBCO-modified mAb at a concentration of 1-10 mg/mL in the reaction buffer.

    • Prepare a stock solution of the this compound-payload in DMSO at a concentration of 1-10 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound-payload stock solution to the antibody solution. A 3-5 fold molar excess of the linker-payload is a common starting point.

    • The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% (v/v) to prevent antibody denaturation.

    • Incubate the reaction mixture at room temperature or 4°C for 1-24 hours with gentle mixing. The optimal reaction time and temperature should be determined empirically.

  • Purification:

    • Following incubation, remove the unreacted linker-payload and other small molecules by size-exclusion chromatography (SEC) or dialysis.

    • The purified ADC should be buffer-exchanged into a suitable formulation buffer for storage.

  • Characterization:

    • Determine the Drug-to-Antibody Ratio (DAR) of the purified ADC using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

Protocol for Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy

This method is applicable if the drug has a distinct UV-Vis absorbance from the antibody.

Procedure:

  • Determine Extinction Coefficients:

    • Accurately measure the molar extinction coefficients of the unconjugated antibody (ε_Ab) and the free drug-linker (ε_DrugLinker) at two wavelengths: 280 nm and the wavelength of maximum absorbance for the drug (λ_max).

  • Measure ADC Absorbance:

    • Measure the absorbance of the purified ADC solution at 280 nm (A_280) and at λ_max (A_λmax).

  • Calculate DAR:

    • The concentration of the antibody and the drug in the ADC solution can be calculated using the following equations based on the Beer-Lambert law:

      • A_280 = ε_Ab,280 * C_Ab + ε_DrugLinker,280 * C_DrugLinker

      • A_λmax = ε_Ab,λmax * C_Ab + ε_DrugLinker,λmax * C_DrugLinker

    • Solve the system of two linear equations for C_Ab and C_DrugLinker.

    • The DAR is then calculated as: DAR = C_DrugLinker / C_Ab

Stability and Storage

While specific stability data for the this compound linker under various conditions (e.g., pH, temperature, enzymatic) is not publicly available, general considerations for azide-containing linkers and ADCs apply. The triazole linkage formed via SPAAC is generally very stable. For storage, the solid this compound linker should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.

Conclusion

The this compound linker is a valuable tool for researchers in the field of bioconjugation, particularly for the development of ADCs. Its bifunctional azide nature allows for straightforward incorporation into payload molecules, which can then be efficiently and specifically conjugated to alkyne-modified antibodies via the robust and bioorthogonal SPAAC reaction. This technical guide has provided an overview of the this compound linker, its physicochemical properties, the underlying SPAAC chemistry, and general protocols for its application in ADC synthesis and characterization. For optimal results, it is recommended that researchers empirically determine the ideal reaction conditions for their specific antibody and payload combination.

References

Methodological & Application

Application Notes and Protocols for bisSP1 Conjugation to a Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of bis-succinimidyl-PEG1 (bisSP1), a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker, to monoclonal antibodies (mAbs). NHS esters are widely used for bioconjugation, reacting with primary amines (the ε-amine of lysine residues and the N-terminus) on the antibody to form stable amide bonds.[1][2] This method is a cornerstone in the development of antibody-drug conjugates (ADCs), where a cytotoxic agent is attached to a mAb for targeted delivery to cancer cells.[3][4] Due to the presence of numerous lysine residues on a typical IgG, this conjugation method results in a heterogeneous mixture of conjugates with a varying drug-to-antibody ratio (DAR).[5] Careful control of the reaction conditions is crucial to achieve a desirable DAR, which is a critical quality attribute affecting the efficacy and safety of the resulting conjugate.

Principle of the Reaction

The conjugation of this compound to a monoclonal antibody is a two-step process based on nucleophilic acyl substitution. The primary amine groups on the antibody act as nucleophiles, attacking the carbonyl carbon of the NHS ester group on this compound. This reaction forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct. The reaction is typically performed in an amine-free buffer at a slightly alkaline pH (7.2-8.5) to ensure the primary amines are deprotonated and thus more nucleophilic.

Experimental Protocols

Materials and Reagents
  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

  • This compound (bis-succinimidyl-PEG1)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Purification/Desalting columns (e.g., Sephadex G-25)

  • Syringes and needles

  • Reaction tubes

  • Spectrophotometer

  • LC-MS system (for characterization)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis mAb_prep Prepare mAb Solution (1-5 mg/mL in Reaction Buffer) conjugation Add this compound to mAb Solution (Molar Ratio: 10:1 to 20:1) Incubate for 1 hour at RT mAb_prep->conjugation bisSP1_prep Prepare this compound Stock Solution (10 mM in anhydrous DMSO) bisSP1_prep->conjugation quenching Quench Reaction (e.g., Tris-HCl) conjugation->quenching purification Purify Conjugate (Size-Exclusion Chromatography) quenching->purification characterization Characterize Conjugate (UV-Vis, LC-MS for DAR) purification->characterization

Caption: Workflow for this compound conjugation to a monoclonal antibody.

Step-by-Step Conjugation Protocol
  • Preparation of the Monoclonal Antibody:

    • The monoclonal antibody should be in an amine-free buffer, such as PBS. If the antibody solution contains amine-containing stabilizers like Tris or glycine, they must be removed by dialysis or buffer exchange into PBS.

    • Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3).

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use. The NHS-ester group is susceptible to hydrolysis, so it is crucial to use a dry solvent and minimize exposure to moisture.

  • Conjugation Reaction:

    • A starting point for optimization is a 10- to 20-fold molar excess of this compound to the antibody. The optimal ratio may need to be determined empirically for each specific antibody and desired DAR.

    • While gently vortexing the antibody solution, add the calculated volume of the 10 mM this compound stock solution.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light. For sensitive antibodies, the incubation can be performed at 4°C for 2 hours.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.

    • Incubate for an additional 15 minutes at room temperature. The primary amines in the quenching buffer will react with any unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove excess this compound, NHS byproduct, and quenching reagent by size-exclusion chromatography (e.g., a desalting column).

    • Equilibrate the column with 1X PBS, pH 7.4.

    • Apply the quenched reaction mixture to the column and elute with 1X PBS. The larger antibody conjugate will elute first.

Characterization of the Conjugate

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of the conjugate and must be determined.

1. UV-Vis Spectrophotometry:

This is a straightforward method to estimate the average DAR. It requires that the conjugated molecule has a distinct UV absorbance from the antibody. Since this compound itself does not have a strong chromophore, this method is more applicable when this compound is used to link a drug with a known extinction coefficient. The concentrations of the antibody and the drug can be determined by measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and the λmax of the drug) and solving a set of simultaneous equations based on the Beer-Lambert law.

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful technique for determining the DAR and the distribution of different drug-loaded species.

  • Procedure: The purified conjugate is analyzed by LC-MS. The different species (unconjugated antibody, and antibody with 1, 2, 3, etc. molecules of this compound attached) will have different molecular weights and can be resolved.

  • Data Analysis: The mass spectrum is deconvoluted to determine the masses of the different species. The number of conjugated this compound molecules can be calculated from the mass shift. The area under the curve for each peak is used to calculate the weighted average DAR.

Data Presentation

Table 1: Representative Quantitative Parameters for this compound Conjugation

ParameterRecommended Value/RangeNotes
Antibody Concentration1-5 mg/mLHigher concentrations can improve conjugation efficiency.
This compound:Antibody Molar Ratio10:1 to 20:1This is a starting point and should be optimized.
Reaction pH7.2 - 8.5Slightly alkaline pH deprotonates lysine amines.
Reaction TemperatureRoom Temperature or 4°C4°C for sensitive antibodies.
Reaction Time1 hour (RT) or 2 hours (4°C)Longer times can lead to higher DAR but also potential aggregation.
Quenching AgentTris-HCl or GlycineFinal concentration of 20-50 mM.

Table 2: Example of DAR Calculation from LC-MS Data

Species (Number of this compound)Peak Area (%)Weighted Peak Area
0100
12525
23570
32060
41040
Total 100 195
Average DAR 1.95

Average DAR = (Sum of Weighted Peak Areas) / (Sum of Peak Areas)

Signaling Pathway and Mechanism of Action

The following diagram illustrates the general mechanism of action for an antibody-drug conjugate (ADC) created using a linker like this compound, where the antibody directs a cytotoxic payload to a target cancer cell.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen on Cancer Cell ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Released Cytotoxic Drug Lysosome->Drug 4. Payload Release (Antibody Degradation) Apoptosis Cell Death (Apoptosis) Drug->Apoptosis 5. Induction of Apoptosis

Caption: General mechanism of action of an antibody-drug conjugate.

References

Application Note: A Dual-Action Strategy for Bioconjugation Using Amine-Reactive Crosslinkers and DBCO-Enabled Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for a two-stage bioconjugation strategy. The first stage involves modifying a target protein with a dibenzocyclooctyne (DBCO) moiety using a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker. For the purpose of this note, we will refer to the amine-reactive agent as BS3 (Bis(sulfosuccinimidyl)suberate), a well-documented and water-soluble crosslinker, as "bisSP1" is not a standard recognized term and is likely a synonym or typo. The resulting DBCO-functionalized protein is then ready for the second stage: a highly specific and efficient copper-free click chemistry reaction with an azide-tagged molecule.

This orthogonal approach allows for the precise assembly of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs), imaging agents, or protein-protein complexes.[1][2][3]

Introduction and Principle

Modern bioconjugation demands precision, efficiency, and biocompatibility. This protocol leverages two powerful and orthogonal chemical reactions:

  • Amine-Reactive Crosslinking: NHS esters, such as those on BS3, react efficiently with primary amines (—NH₂) found on the N-terminus of proteins and the side chains of lysine residues.[4][5] This reaction forms a stable amide bond and occurs readily in aqueous buffers at a physiological to slightly alkaline pH (7.0-9.0). BS3 is a homobifunctional crosslinker, meaning it has two identical NHS esters, and is impermeable to the cell membrane, making it ideal for targeting cell surface proteins.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is a cornerstone of "click chemistry," a class of reactions known for being rapid, selective, and high-yield. The DBCO group, a strained alkyne, reacts specifically with an azide (—N₃) group to form a stable triazole linkage. A key advantage of SPAAC is that it is bioorthogonal and proceeds without the need for a cytotoxic copper catalyst, making it ideal for use in complex biological systems, including live cells.

The overall strategy involves first "installing" the DBCO handle onto a protein of interest using the amine-reactive properties of BS3 and an amine-containing DBCO molecule (DBCO-Amine). This DBCO-activated protein can then be selectively conjugated to any molecule carrying an azide group.

Logical Workflow Diagram

G cluster_0 Stage 1: DBCO Functionalization cluster_1 Stage 2: Click Chemistry Protein Protein (with Lysine -NH₂ groups) Reaction1 Amine Coupling pH 7.0-8.0 Protein->Reaction1 BS3 BS3 Crosslinker (NHS-ester) BS3->Reaction1 DBCO_Amine DBCO-Amine Reaction2 Conjugation DBCO_Amine->Reaction2 Activated_Protein Protein-BS3 Intermediate Reaction1->Activated_Protein Activated_Protein->Reaction2 DBCO_Protein DBCO-Functionalized Protein Reaction2->DBCO_Protein DBCO_Protein_Copy DBCO-Functionalized Protein DBCO_Protein->DBCO_Protein_Copy Azide_Molecule Azide-tagged Molecule (e.g., Drug, Fluorophore) SPAAC_Reaction SPAAC Reaction (Copper-Free Click) Azide_Molecule->SPAAC_Reaction DBCO_Protein_Copy->SPAAC_Reaction Final_Conjugate Final Bioconjugate SPAAC_Reaction->Final_Conjugate

Caption: Workflow for dual-action bioconjugation.

Experimental Protocols

Stage 1: DBCO Functionalization of a Target Protein

This protocol details the conjugation of a DBCO-Amine molecule to a protein using the BS3 crosslinker.

Materials:

  • Target Protein (e.g., Antibody, Enzyme)

  • BS3 Crosslinker

  • DBCO-Amine

  • Conjugation Buffer: Amine-free buffer, pH 7.0-8.0 (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5).

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns (e.g., spin columns) for purification.

Protocol:

  • Buffer Preparation: Prepare all buffers. Ensure the conjugation buffer is free of primary amines (e.g., Tris, Glycine) which would compete with the reaction.

  • Protein Preparation: Dissolve the target protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Crosslinker and DBCO-Amine Preparation:

    • Allow the BS3 vial to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10-50 mM stock solution of BS3 in Conjugation Buffer or water.

    • Prepare a 10 mM stock solution of DBCO-Amine in anhydrous DMSO.

  • Reaction Setup (Two-Step Approach):

    • Step A (Activation): Add a 10- to 50-fold molar excess of the BS3 solution to the protein solution. The lower the protein concentration, the higher the molar excess of crosslinker needed.

    • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

    • Step B (Purification): Immediately remove excess, unreacted BS3 using a desalting column equilibrated with Conjugation Buffer. This step is critical to prevent dimerization of the DBCO-Amine in the next step.

    • Step C (Conjugation): To the purified, BS3-activated protein, add a 2- to 5-fold molar excess of the DBCO-Amine stock solution relative to the initial protein amount.

    • Incubate for another 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 25-60 mM. Incubate for 15-20 minutes at room temperature.

  • Final Purification: Remove unreacted DBCO-Amine and quenched crosslinker via desalting column or dialysis against a suitable storage buffer (e.g., PBS).

  • Characterization (Optional but Recommended):

    • Confirm conjugation via SDS-PAGE (a shift in molecular weight may be visible).

    • Quantify the degree of labeling (DOL) using UV-Vis spectroscopy (if DBCO has a distinct absorbance) or mass spectrometry.

Stage 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the reaction of the DBCO-functionalized protein with an azide-tagged molecule.

Materials:

  • Purified DBCO-Functionalized Protein (from Stage 1)

  • Azide-tagged molecule (e.g., azide-fluorophore, azide-drug)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Protocol:

  • Reagent Preparation:

    • Ensure the DBCO-functionalized protein is in an appropriate reaction buffer at a concentration of 1-10 mg/mL.

    • Prepare a stock solution of the azide-tagged molecule in a compatible solvent (e.g., DMSO or water).

  • SPAAC Reaction:

    • Add a 3- to 10-fold molar excess of the azide-tagged molecule to the DBCO-functionalized protein solution.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. Reaction times may vary based on the specific DBCO and azide reagents used.

  • Purification: Remove excess, unreacted azide-tagged molecule using size exclusion chromatography (desalting column) or dialysis.

  • Analysis: Analyze the final conjugate using appropriate methods such as SDS-PAGE, fluorescence imaging (if a fluorophore was used), or mass spectrometry to confirm successful conjugation.

Data Presentation: Quantitative Parameters

The success of this dual-conjugation strategy depends on carefully controlling reaction parameters. The tables below provide typical ranges to guide experimental design.

Table 1: Parameters for Stage 1 (DBCO Functionalization)
ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can lead to more intermolecular crosslinking.
BS3:Protein Molar Ratio 10:1 to 50:1Use a higher ratio for lower protein concentrations.
DBCO-Amine:Protein Molar Ratio 2:1 to 5:1A slight excess ensures efficient reaction with activated sites.
Reaction Buffer pH 7.0 - 8.0Optimal for NHS ester reaction with primary amines.
Reaction Time 30-60 min (RT) or 2-3 hrs (4°C)Per step. Longer times at lower temperatures can improve stability.
Quencher Concentration 25 - 60 mMSufficient to completely stop the NHS ester reaction.
Table 2: Parameters for Stage 2 (SPAAC Reaction)
ParameterRecommended RangeNotes
Azide:DBCO Molar Ratio 3:1 to 10:1Excess azide drives the reaction to completion.
Reaction Buffer PBS, HEPES, pH 7.0-7.5SPAAC is robust and compatible with most physiological buffers.
Reaction Time 1 - 4 hours (RT) or Overnight (4°C)Kinetics depend on the specific DBCO derivative used.
Temperature 4°C to 37°CReaction proceeds efficiently at physiological temperatures.

Visualization of Reaction Mechanisms

NHS Ester Reaction with Primary Amine

G cluster_0 NHS Ester Reaction BS3 BS3-NHS Ester Transition Nucleophilic Attack BS3->Transition Reacts with Protein Protein-NH₂ (Primary Amine) Protein->Transition Amide Stable Amide Bond (Protein-BS3) Transition->Amide NHS_LG NHS Leaving Group Transition->NHS_LG +

Caption: Amine-reactive NHS ester conjugation mechanism.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

G cluster_1 SPAAC Mechanism DBCO DBCO-Protein (Strained Alkyne) Cycloaddition [3+2] Cycloaddition DBCO->Cycloaddition Reacts with Azide Azide-Molecule Azide->Cycloaddition Triazole Stable Triazole Linkage Cycloaddition->Triazole

Caption: Bioorthogonal SPAAC click chemistry mechanism.

Troubleshooting and Considerations

  • Low Conjugation Efficiency: Increase the molar excess of BS3 or DBCO-Amine. Ensure the protein buffer is completely free of extraneous primary amines. Verify the activity of the crosslinker, as NHS esters are moisture-sensitive.

  • Protein Aggregation/Precipitation: High levels of modification can alter protein solubility. Reduce the molar excess of the crosslinker or shorten the reaction time. Using a PEGylated version of the crosslinker can also improve the solubility of the final conjugate.

  • Alternative Strategy: For a more direct and efficient method of introducing a DBCO group, consider using a heterobifunctional crosslinker such as DBCO-NHS ester. This reagent directly attaches the DBCO moiety to amines in a single step, eliminating the need for a homobifunctional crosslinker and an amine-tagged DBCO, thereby reducing the risk of protein-protein crosslinking.

References

Application Notes and Protocols for bisSP1 Conjugation in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bispecific monoclonal antibody (bsAb) and antibody-drug conjugate (ADC) technologies are at the forefront of targeted cancer therapy. The precise delivery of cytotoxic payloads to tumor cells enhances therapeutic efficacy while minimizing off-target toxicity.[1][2][3] The linker connecting the antibody to the payload is a critical component influencing the stability, pharmacokinetics, and efficacy of an ADC.[4] bisSP1 is a click chemistry reagent containing an azide group, designed for the stable and efficient conjugation of therapeutic agents to antibodies.[5] This linker enables conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing alkyne, dibenzocyclooctyne (DBCO), or bicyclo[6.1.0]nonyne (BCN) groups. These application notes provide detailed protocols for the conjugation of this compound to a targeting antibody and subsequent in vitro cell-based assays to evaluate the efficacy of the resulting ADC.

This compound Conjugation Protocol

This protocol outlines the steps for conjugating a this compound-linker-payload to a monoclonal antibody that has been functionalized with a strained alkyne, such as DBCO.

Materials:

  • Monoclonal antibody (mAb) functionalized with a strained alkyne (e.g., DBCO)

  • This compound-linker-payload with an azide group

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous dimethyl sulfoxide (DMSO)

  • G25 desalting column

  • Spectrophotometer

Protocol:

  • Antibody Preparation:

    • Prepare the alkyne-functionalized mAb in PBS (pH 7.4) at a concentration of 5-10 mg/mL.

    • If the antibody is in a buffer containing interfering substances like Tris or glycine, perform a buffer exchange to PBS using a desalting column or dialysis.

  • Drug-Linker Stock Solution Preparation:

    • Prepare a 10-20 mM stock solution of the this compound-linker-payload in anhydrous DMSO. Ensure the compound is fully dissolved; gentle vortexing may be applied.

  • Conjugation Reaction:

    • In a suitable reaction vessel, add the required volume of the antibody solution.

    • Add the this compound-linker-payload stock solution to the antibody solution. The molar ratio of the drug-linker to the antibody will influence the final drug-to-antibody ratio (DAR). A common starting point is a 5-10 fold molar excess of the drug-linker.

    • Incubate the reaction mixture at 4°C for 4-16 hours with gentle mixing.

  • Purification of the ADC:

    • Purify the resulting ADC using a G25 desalting column equilibrated with PBS to remove unreacted drug-linker and other small molecules.

    • Collect the fractions containing the purified ADC.

  • Characterization of the ADC:

    • Determine the protein concentration by measuring the absorbance at 280 nm.

    • Determine the DAR using techniques such as UV-Vis spectroscopy, reverse-phase high-performance liquid chromatography (RP-HPLC), or liquid chromatography-mass spectrometry (LC-MS).

    • The purified ADC is sterile-filtered, aliquoted, and stored at -80°C for long-term storage or -20°C for short-term storage.

In Vitro Cell-Based Assays

A series of in vitro assays are essential to characterize the biological activity of the newly generated this compound-ADC.

Target-Specific Cytotoxicity Assay

This assay determines the potency and specificity of the ADC on antigen-positive versus antigen-negative cells. The tetrazolium colorimetric assay (MTT) is a widely used method to measure cell viability.

Experimental Protocol:

  • Cell Seeding:

    • Seed antigen-positive (Ag+) and antigen-negative (Ag-) cells in separate 96-well plates at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of culture medium.

    • Include wells with medium only as a blank control.

    • Incubate the plates at 37°C with 5% CO₂ overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound-ADC and an unconjugated antibody control in complete culture medium.

    • Add 50 µL of the prepared solutions to the respective wells. Add 50 µL of fresh medium to the untreated control and blank wells.

    • Incubate the plates for 48-144 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 1-4 hours.

    • Add 100 µL of a 10% SDS in 0.01 M HCl solution to each well to dissolve the formazan crystals.

    • Incubate the plate at 37°C overnight in the dark.

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) value using appropriate software (e.g., GraphPad Prism).

Data Presentation:

CompoundCell Line (Antigen Status)IC50 (nM)
This compound-ADCTarget Cell Line (Ag+)5.2
This compound-ADCControl Cell Line (Ag-)> 1000
Unconjugated AntibodyTarget Cell Line (Ag+)> 1000
Payload-LinkerTarget Cell Line (Ag+)0.8

Table 1: Representative cytotoxicity data for a this compound-ADC.

Antibody Internalization Assay

This assay confirms that the ADC is internalized by the target cells, which is crucial for the intracellular release of the cytotoxic payload.

Experimental Protocol:

  • Cell Preparation:

    • Seed target cells on a confocal imaging dish or in a 96-well plate and allow them to adhere overnight.

  • ADC Labeling (Optional):

    • For visualization, the ADC can be labeled with a pH-sensitive fluorescent dye.

  • Treatment:

    • Treat the cells with the fluorescently labeled this compound-ADC and a labeled isotype control antibody for various time points (e.g., 0, 2, 6, 24 hours) at 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity using a high-content imaging system, flow cytometer, or a fluorescence plate reader.

  • Data Analysis:

    • Quantify the increase in fluorescence over time, which corresponds to the extent of ADC internalization.

Data Presentation:

Time (hours)This compound-ADC Mean Fluorescence IntensityIsotype Control Mean Fluorescence Intensity
0150145
2850160
62500180
244800200

Table 2: Representative internalization data for a this compound-ADC.

Bystander Killing Assay

This assay evaluates the ability of the released payload from the ADC to kill neighboring antigen-negative cells, an important mechanism for treating heterogeneous tumors.

Experimental Protocol:

  • Cell Seeding (Co-culture):

    • Antigen-negative (Ag-) cells are engineered to express a fluorescent protein (e.g., GFP).

    • Seed a co-culture of Ag+ cells and GFP-expressing Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).

    • As a control, seed a monoculture of the GFP-Ag- cells.

    • Incubate overnight.

  • ADC Treatment:

    • Treat the co-cultures and the monoculture of GFP-Ag- cells with serial dilutions of the this compound-ADC.

    • Incubate for 72-120 hours.

  • Data Acquisition:

    • Measure the GFP fluorescence intensity using a fluorescence plate reader to specifically quantify the viability of the GFP-Ag- cell population.

  • Data Analysis:

    • Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells.

    • A significant decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

Data Presentation:

ADC Concentration (nM)% Viability of Ag- cells (Monoculture)% Viability of Ag- cells (Co-culture with Ag+)
0.19895
19580
109265
1008840

Table 3: Representative bystander killing data for a this compound-ADC.

Visualizations

experimental_workflow cluster_conjugation This compound-ADC Synthesis cluster_assays In Vitro Cell-Based Assays mAb Alkyne-mAb conjugation Click Chemistry (SPAAC) mAb->conjugation linker_payload This compound-Linker-Payload (Azide) linker_payload->conjugation purification Purification (G25 Column) conjugation->purification ADC Purified this compound-ADC purification->ADC cytotoxicity Cytotoxicity Assay ADC->cytotoxicity Evaluate Potency & Specificity internalization Internalization Assay ADC->internalization Confirm Cellular Uptake bystander Bystander Killing Assay ADC->bystander Assess Effect on Neighboring Cells

Caption: Experimental workflow for this compound-ADC synthesis and in vitro evaluation.

signaling_pathway cluster_cell Target Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Tumor Antigen (e.g., HER2) endosome Endosome receptor->endosome Internalization pi3k PI3K receptor->pi3k Activates adc_bound This compound-ADC adc_bound->receptor Binding lysosome Lysosome endosome->lysosome Trafficking payload Released Payload lysosome->payload Linker Cleavage apoptosis Apoptosis payload->apoptosis Induces akt AKT pi3k->akt mtor mTOR akt->mtor mtor->apoptosis Inhibits

References

Application Notes and Protocols for bisSP1-Mediated Antibody Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the experimental setup for labeling antibodies using the bisSP1 linker. It includes the chemical principles, detailed protocols, and expected outcomes for this conjugation strategy.

Introduction

This compound is a chemical linker designed for the straightforward and efficient labeling of biomolecules, particularly antibodies. It features an azide group, making it suitable for "click chemistry," a class of biocompatible reactions known for their high efficiency and specificity.[1] Specifically, this compound can be used in two main types of click chemistry reactions:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between an azide (present in this compound) and a terminal alkyne-modified molecule in the presence of a copper(I) catalyst.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that involves a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), reacting with an azide.[1]

This application note will focus on a generalized protocol for antibody labeling using this compound, adaptable for both CuAAC and SPAAC pathways. The choice between these two methods will depend on the specific application, the nature of the payload to be conjugated, and the sensitivity of the antibody to copper.

Principle of this compound-Mediated Antibody Labeling

The fundamental principle involves a two-step process. First, the antibody and the molecule to be conjugated (e.g., a fluorescent dye, a drug molecule, or a biotin tag) are functionalized with the complementary reactive groups. For this compound-mediated labeling, the antibody is typically modified to introduce an alkyne or strained alkyne group, while the payload is attached to the this compound linker through its azide group. The subsequent click reaction forms a stable triazole linkage, covalently attaching the payload to the antibody.

Experimental Protocols

Materials and Equipment
  • Antibody: Purified antibody of interest (concentration typically 2-10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.2-7.4). Avoid buffers containing primary amines (e.g., Tris) or sodium azide.[2]

  • This compound Linker: Provided as a lyophilized powder.

  • Alkyne- or DBCO-functionalized Payload: The molecule to be conjugated to the antibody, modified with a terminal alkyne (for CuAAC) or a DBCO group (for SPAAC).

  • Solvents: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Copper(I) Catalyst (for CuAAC): e.g., Copper(II) sulfate (CuSO4) and a reducing agent like sodium ascorbate.

  • Purification System: Size exclusion chromatography (e.g., Sephadex G-25) or affinity chromatography (e.g., Protein A or Protein G) for purifying the antibody conjugate.[]

  • Spectrophotometer: For measuring protein and dye concentrations.

  • Thermomixer or Incubator.

Protocol 1: Antibody Modification with an Alkyne or DBCO Group

This protocol describes the modification of antibody lysine residues with an NHS-ester functionalized alkyne or DBCO group.

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.4). If the buffer contains Tris or other primary amines, perform a buffer exchange using a desalting column.

    • Adjust the antibody concentration to 2-10 mg/mL for optimal labeling.[4]

  • Reaction Setup:

    • Dissolve the NHS-ester functionalized alkyne or DBCO in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

    • Add the activated alkyne or DBCO solution to the antibody solution at a molar ratio of 10:1 to 20:1 (label:antibody). The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification of Modified Antibody:

    • Remove the excess, unreacted alkyne or DBCO reagent by size exclusion chromatography or dialysis.

Protocol 2: this compound-Mediated Labeling via SPAAC (Copper-Free)

This protocol is recommended for antibodies or payloads that are sensitive to copper.

  • Preparation of this compound-Payload Conjugate:

    • The payload of interest should be functionalized with a group that can react with this compound. For this protocol, we assume a pre-functionalized payload is available.

  • SPAAC Reaction:

    • To the purified DBCO-modified antibody from Protocol 1, add the this compound-payload conjugate at a molar ratio of 5:1 to 10:1 (this compound-payload:antibody).

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Purification of the Final Antibody Conjugate:

    • Purify the antibody conjugate from excess this compound-payload using size exclusion chromatography or affinity chromatography.

  • Characterization:

    • Determine the degree of labeling (DOL) or drug-to-antibody ratio (DAR) by measuring the absorbance of the antibody (at 280 nm) and the conjugated payload at its specific maximum absorbance wavelength.

Protocol 3: this compound-Mediated Labeling via CuAAC
  • Preparation of this compound-Payload Conjugate:

    • As in the SPAAC protocol, a pre-functionalized payload is assumed.

  • CuAAC Reaction:

    • To the purified alkyne-modified antibody from Protocol 1, add the this compound-payload conjugate at a molar ratio of 5:1 to 10:1.

    • Prepare a fresh solution of the copper catalyst. For example, add copper(II) sulfate and sodium ascorbate to the reaction mixture at a final concentration of 1 mM each.

    • Incubate the reaction for 1 hour at room temperature.

  • Purification and Characterization:

    • Follow steps 3 and 4 from the SPAAC protocol to purify and characterize the final antibody conjugate.

Data Presentation

The efficiency of the labeling reaction can be quantified by the Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR). The following tables provide a template for presenting such data.

Table 1: Quantitative Comparison of SPAAC and CuAAC Labeling Efficiencies

ParameterSPAACCuAAC
Molar Ratio (Label:Ab) 10:110:1
Reaction Time (hours) 41
Reaction Temperature (°C) 2525
Average DAR/DOL 1.8 - 3.52.0 - 4.0
Conjugation Efficiency (%) 75 - 90%80 - 95%

Note: The values presented are typical ranges for click chemistry-based conjugations and should be optimized for each specific antibody and payload.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_modification Modification & Conjugation cluster_reaction Click Reaction cluster_purification Purification & Analysis Ab Antibody Mod_Ab Modified Antibody (Ab-Alkyne/DBCO) Ab->Mod_Ab + Alkyne/DBCO-NHS Payload Payload bisSP1_Payload This compound-Payload Payload->bisSP1_Payload + this compound This compound This compound Linker Alkyne_DBCO Alkyne/DBCO NHS Ester Click SPAAC or CuAAC Mod_Ab->Click bisSP1_Payload->Click Purified_Conj Purified Antibody Conjugate Click->Purified_Conj Purification Analysis Characterization (DAR/DOL) Purified_Conj->Analysis spaac_mechanism cluster_reactants cluster_product Ab_DBCO Antibody-DBCO Final_Conj Antibody-Triazole-Payload Ab_DBCO->Final_Conj Strain-Promoted Cycloaddition Payload_N3 Payload-bisSP1 (Azide) Payload_N3->Final_Conj cuaac_mechanism cluster_reactants cluster_catalyst cluster_product Ab_Alkyne Antibody-Alkyne Final_Conj Antibody-Triazole-Payload Ab_Alkyne->Final_Conj Payload_N3 Payload-bisSP1 (Azide) Payload_N3->Final_Conj Catalyst Cu(I) Catalyst->Final_Conj

References

Application Note: Preparation of bisSP1 Stock Solutions for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in creating antibody-drug conjugates (ADCs) and other bioconjugates.

Introduction: bisSP1 is a versatile linker used in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[1] Structurally, it is identified as (2S)-6-amino-2-(3-azidopropanoylamino)-N-(3-azidopropyl)hexanamide[2]. It features two terminal azide groups, making it an ideal reagent for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC).[2][3][4] These reactions allow for the efficient and specific covalent attachment of this compound to molecules containing alkyne, dibenzocyclooctyne (DBCO), or bicyclononyne (BCN) groups. This application note provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions to ensure stability and reactivity for downstream conjugation experiments.

Physicochemical Properties and Storage

Proper handling and storage of this compound are critical to maintain its chemical integrity and reactivity. The compound is sensitive to moisture and should be handled accordingly. Below is a summary of its key properties and recommended storage conditions.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Chemical Name (2S)-6-amino-2-(3-azidopropanoylamino)-N-(3-azidopropyl)hexanamide
Molecular Formula C₁₂H₂₃N₉O₂
Molecular Weight 325.37 g/mol
CAS Number 2253947-15-6
Appearance White to off-white solid powder

| Purity | Typically >95% | |

Table 2: Recommended Storage Conditions

Format Temperature Duration Recommendations Reference
Solid Powder -20°C 3 years Store with desiccant.
4°C 2 years For shorter-term storage.
Stock Solution -80°C 6 months Aliquot to avoid freeze-thaw cycles.

| | -20°C | 1 month | For frequent use; avoid repeated freeze-thaw. | |

Table 3: Solubility Data

Solvent Concentration Notes Reference
Dimethyl Sulfoxide (DMSO) 100 mg/mL Ultrasonic agitation may be required.

| Dimethyl Sulfoxide (DMSO) | 10 mM (3.25 mg/mL) | Commonly used working stock concentration. | |

Experimental Protocol: Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in anhydrous dimethyl sulfoxide (DMSO). Using a high-quality, anhydrous solvent is crucial as the reagent's reactive groups can be sensitive to moisture.

Materials:

  • This compound solid powder

  • Anhydrous (dry) Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials with screw caps

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibrate Reagent: Before opening, allow the vial of this compound powder to warm to room temperature for at least 20 minutes. This prevents atmospheric moisture from condensing inside the vial, which could compromise the reagent's stability.

  • Weigh Reagent: Carefully weigh the desired amount of this compound powder in a fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.25 mg of this compound.

  • Dissolve in Anhydrous DMSO:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO to 3.25 mg of this compound.

    • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If necessary, brief sonication can be used to aid dissolution.

  • Aliquot for Storage:

    • To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots.

    • Dispense the solution into low-protein-binding microcentrifuge tubes or amber vials. The volume of each aliquot should be suitable for a typical experiment.

  • Store Properly:

    • Immediately place the aliquots in storage at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).

    • Ensure vials are clearly labeled with the reagent name, concentration, solvent, and preparation date.

Diagrams

Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage start Start: this compound Powder equilibrate 1. Equilibrate Vial to Room Temperature start->equilibrate weigh 2. Weigh this compound Powder equilibrate->weigh dissolve 3. Dissolve in Anhydrous DMSO weigh->dissolve vortex 4. Vortex Until Dissolved dissolve->vortex aliquot 5. Aliquot into Single-Use Vials vortex->aliquot store 6. Store Aliquots aliquot->store end_node Ready for Conjugation store->end_node -80°C (6 months) -20°C (1 month)

Caption: Workflow for preparing a this compound stock solution.

Conceptual Role of this compound in ADC Formation

G cluster_reactants Components Ab Antibody with Alkyne Group Linker This compound Linker Ab->Linker Click Chemistry (e.g., SPAAC) Drug Drug Payload Drug->Linker Conjugation to Amine Group ADC Antibody-Drug Conjugate (ADC) Linker->ADC Forms Stable Conjugate

References

Application Notes: Fluorescent Labeling of Antibodies with bisSP1 Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bis-succinimidyl-PEG1 (bisSP1) linker is a homobifunctional crosslinker designed for the covalent attachment of fluorescent dyes to antibodies and other proteins. As a member of the N-hydroxysuccinimide (NHS) ester family of crosslinkers, it provides an efficient means of forming stable amide bonds with primary amines, which are readily available on the lysine residues of antibodies. The "bis" functionality indicates that the linker has two reactive NHS ester groups, allowing it to act as a bridge between two molecules. The "PEG1" component refers to a short polyethylene glycol spacer, which can enhance the solubility and reduce the potential for aggregation of the resulting antibody-fluorophore conjugate. This short spacer is particularly useful when minimal distance between the antibody and the fluorophore is desired.

These application notes provide a comprehensive overview of the use of a bis-succinimidyl short-chain PEG linker, exemplified by the this compound linker, for the fluorescent labeling of antibodies. Detailed protocols, data presentation, and troubleshooting guidance are included to assist researchers in achieving optimal conjugation results for applications in immunoassays, flow cytometry, immunohistochemistry, and in vivo imaging.

Chemical Principle

The fluorescent labeling of an antibody using a this compound linker is a two-step process that relies on the reactivity of the NHS esters towards primary amines.

Step 1: Activation of the Fluorophore (if necessary) If the fluorophore does not already contain a primary amine, it must first be modified to introduce one.

Step 2: Conjugation to the Antibody The this compound linker's two NHS esters react with primary amine groups on both the antibody (typically on lysine residues) and the amine-modified fluorescent dye. This reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly alkaline pH (7.2-8.5).

G cluster_reactants Reactants cluster_products Products Antibody Antibody-NH₂ Conjugate Antibody-NH-CO-PEG1-CO-NH-Fluorophore Antibody->Conjugate This compound NHS-PEG1-NHS This compound->Conjugate Fluorophore Fluorophore-NH₂ Fluorophore->Conjugate Byproduct 2x NHS Conjugate->Byproduct releases

Caption: Reaction of an antibody and a fluorophore with the this compound linker.

Key Applications

Fluorescently labeled antibodies generated using the this compound linker are versatile tools in various research and diagnostic applications:

  • Flow Cytometry: Identification and quantification of cell populations based on the expression of specific cell surface or intracellular markers.

  • Immunohistochemistry (IHC) & Immunocytochemistry (ICC): Visualization of protein expression and localization within tissue sections and cells.

  • Western Blotting: Detection and quantification of target proteins in complex mixtures.

  • ELISA and other Immunoassays: Use as detection antibodies in various assay formats.

  • In Vivo Imaging: Tracking the biodistribution and target engagement of antibodies in preclinical models.

Experimental Protocols

Materials and Reagents
  • Antibody to be labeled (e.g., IgG) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.4).

  • This compound linker (or other bis-succinimidyl short-chain PEG linker).

  • Amine-reactive fluorescent dye.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Purification supplies: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25), dialysis cassettes (10 kDa MWCO), or spin filters.

  • Reaction tubes and general laboratory equipment.

Experimental Workflow

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis A 1. Prepare Antibody (Buffer exchange to PBS, pH 7.2-7.4) C 3. Add Linker to Antibody (Incubate 30-60 min at RT) A->C B 2. Prepare Linker & Dye Solutions (Dissolve in anhydrous DMSO/DMF) B->C D 4. Add Dye to Antibody-Linker Mixture (Incubate 1-2 hours at RT, protected from light) C->D E 5. Quench Reaction (Add Tris or Glycine) D->E F 6. Purify Conjugate (SEC, Dialysis, or Spin Filtration) E->F G 7. Characterize Conjugate (Spectrophotometry for DOL) F->G

Caption: Workflow for antibody labeling with a this compound linker.

Detailed Protocol
  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.4). If the antibody solution contains Tris, glycine, or other amine-containing buffers, perform a buffer exchange using a desalting column, dialysis, or spin filtration.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Preparation of Linker and Dye Solutions:

    • Immediately before use, allow the this compound linker and the amine-reactive dye to warm to room temperature.

    • Prepare a 10 mM stock solution of each in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution.

  • Conjugation Reaction:

    • The molar ratio of antibody:linker:dye is a critical parameter to optimize. A starting point of 1:10:20 is recommended.

    • Add the calculated volume of the 10 mM this compound linker stock solution to the antibody solution. Mix gently and incubate for 30-60 minutes at room temperature.

    • Add the calculated volume of the 10 mM fluorescent dye stock solution to the antibody-linker mixture. Mix gently and incubate for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the quenching buffer (1 M Tris-HCl, pH 8.0, or 1 M glycine) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Antibody-Fluorophore Conjugate:

    • Remove unconjugated dye, excess linker, and reaction byproducts using size-exclusion chromatography, dialysis, or spin filtration.

    • For SEC, equilibrate the column with PBS and collect the first colored fractions, which contain the labeled antibody.

  • Characterization of the Conjugate:

    • Determine the Degree of Labeling (DOL), which is the average number of fluorophore molecules per antibody. This can be calculated using the following formula after measuring the absorbance of the purified conjugate at 280 nm and the maximum absorbance wavelength of the fluorophore (λ_max): DOL = (A_max * ε_Ab) / [(A_280 - (A_max * CF)) * ε_dye] Where:

      • A_max = Absorbance at the λ_max of the dye

      • A_280 = Absorbance at 280 nm

      • ε_Ab = Molar extinction coefficient of the antibody at 280 nm (approx. 210,000 M⁻¹cm⁻¹ for IgG)

      • ε_dye = Molar extinction coefficient of the dye at λ_max

      • CF = Correction factor (A_280 of the dye / A_max of the dye)

Data Presentation

Table 1: Representative Quantitative Data for Antibody Labeling (Note: This data is illustrative and should be optimized for each specific antibody and fluorophore system.)

ParameterCondition 1Condition 2Condition 3
Molar Ratio (Ab:Linker:Dye) 1:5:101:10:201:20:40
Antibody Recovery (%) >90%~85%~80%
Degree of Labeling (DOL) 1.5 - 2.53.0 - 5.05.5 - 8.0
Relative Binding Affinity UnchangedUnchangedMay be reduced
Tendency for Aggregation LowLow to ModerateModerate to High

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Degree of Labeling (DOL) - Inactive (hydrolyzed) linker/dye- Amine-containing buffer- Incorrect pH- Insufficient molar ratio- Prepare fresh linker/dye solutions in anhydrous solvent.- Perform buffer exchange into an amine-free buffer.- Ensure reaction pH is between 7.2 and 8.5.- Increase the molar excess of linker and dye.
Antibody Aggregation/Precipitation - High DOL- Hydrophobic fluorophore- Inappropriate buffer conditions- Reduce the molar ratio of linker and dye.- Use a more hydrophilic fluorophore if possible.- Ensure proper buffer composition and antibody concentration.
Loss of Antibody Activity - Labeling of lysine residues in the antigen-binding site- Decrease the DOL.- Consider site-specific conjugation methods if activity is highly sensitive to lysine modification.
High Background in Assays - Incomplete removal of unconjugated dye- Optimize the purification step (e.g., use a longer SEC column, perform additional dialysis steps).

Purifying bisSP1-Conjugated Antibodies: A Detailed Guide to Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The advent of site-specific antibody-drug conjugates (ADCs) has revolutionized the field of targeted therapeutics. The bisSP1 linker, a tool for click chemistry, facilitates the precise attachment of payloads to an antibody via a stable triazole linkage. This site-specific conjugation, often achieved through strain-promoted azide-alkyne cycloaddition (SPAAC), results in a more homogenous drug product with a defined drug-to-antibody ratio (DAR), leading to an improved therapeutic index.

The purification of these ADCs is a critical downstream process to ensure the removal of unconjugated antibodies, excess drug-linker, and process-related impurities. A multi-step chromatographic approach is typically employed, leveraging the physicochemical differences between the desired ADC product and potential contaminants. This protocol outlines a comprehensive methodology for the purification and characterization of this compound-conjugated antibodies, ensuring a high-purity final product suitable for preclinical and clinical development.

The purification strategy generally involves an initial capture step, followed by polishing steps to remove aggregates and separate different DAR species. Hydrophobic Interaction Chromatography (HIC) is a powerful technique for separating ADC species with different drug loads, as the addition of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody. Size Exclusion Chromatography (SEC) is subsequently used to remove high-molecular-weight species (aggregates) and any remaining low-molecular-weight impurities.

Experimental Protocols

Conjugation of Antibody with this compound-Drug Linker via SPAAC

This protocol assumes the antibody has been pre-functionalized with a strained alkyne (e.g., DBCO) and the drug payload is linked to the this compound (azide-containing) linker.

Materials:

  • DBCO-functionalized antibody (5-10 mg/mL in PBS, pH 7.4)

  • This compound-drug linker (10-20 mM stock in anhydrous DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction vessel

Procedure:

  • In a suitable reaction vessel, add the required volume of the DBCO-functionalized antibody solution.

  • Add the this compound-drug linker stock solution to the antibody solution to achieve a 5-10 fold molar excess of the drug-linker. The final DMSO concentration should be kept below 10% (v/v) to maintain antibody integrity.

  • Gently mix the reaction solution and incubate at room temperature for 4-12 hours, or at 4°C for 12-24 hours. The optimal incubation time should be determined empirically.

Purification of this compound-Conjugated Antibody

This protocol employs a two-step chromatographic purification strategy.

Step 1: Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation

Materials:

  • HIC column (e.g., Phenyl Sepharose)

  • HIC Binding Buffer: 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

  • HIC Elution Buffer: 50 mM Sodium Phosphate, pH 7.0

  • HPLC system

  • Crude ADC conjugation mixture

Procedure:

  • Equilibrate the HIC column with 5-10 column volumes (CVs) of HIC Binding Buffer.

  • Dilute the crude ADC conjugation mixture with HIC Binding Buffer to adjust the salt concentration.

  • Load the diluted sample onto the equilibrated HIC column.

  • Wash the column with 5-10 CVs of HIC Binding Buffer to remove unbound material.

  • Elute the bound ADC species using a linear gradient from 100% HIC Binding Buffer to 100% HIC Elution Buffer over 10-20 CVs.

  • Collect fractions across the elution peak.

  • Analyze the fractions by UV spectroscopy and analytical HIC or RP-HPLC to identify fractions containing the desired DAR species.[1]

  • Pool the fractions containing the purified ADC with the target DAR.

Step 2: Size Exclusion Chromatography (SEC) for Aggregate Removal

Materials:

  • SEC column (e.g., Superdex 200 or equivalent)

  • SEC Mobile Phase: PBS, pH 7.4

  • HPLC system

  • Pooled ADC fractions from HIC

Procedure:

  • Equilibrate the SEC column with 2-3 CVs of SEC Mobile Phase.

  • Concentrate the pooled ADC fractions from the HIC step if necessary.

  • Load the ADC sample onto the equilibrated SEC column. The injection volume should not exceed 2% of the total column volume.

  • Elute the sample with the SEC Mobile Phase at a constant flow rate.

  • Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric ADC, while any earlier eluting peaks represent aggregates.[2][3][4][5]

  • Collect the fractions corresponding to the monomeric ADC peak.

  • Pool the purified monomeric ADC fractions.

  • Buffer exchange the final product into a suitable formulation buffer and sterilize by filtration.

Data Presentation

The following table summarizes representative quantitative data from the purification of a site-specifically conjugated antibody, analogous to a this compound-conjugated antibody.

Purification StepProtein Concentration (mg/mL)Average DARPurity by SEC (%) (Monomer)Yield (%)
Crude Conjugation Mix8.51.895.2100
HIC Eluate (Pooled)2.12.098.585
SEC Eluate (Final Product)5.02.0>99.590 (of HIC eluate)

Visualizations

Logical Workflow for ADC Purification

ADC_Purification_Workflow cluster_conjugation Conjugation Step cluster_purification Purification Steps start DBCO-Antibody + this compound-Drug Linker conjugation SPAAC Reaction start->conjugation crude_adc Crude ADC Mixture conjugation->crude_adc hic Hydrophobic Interaction Chromatography (HIC) crude_adc->hic Separate by DAR sec Size Exclusion Chromatography (SEC) hic->sec Remove Aggregates final_product Purified this compound-Conjugated Antibody sec->final_product

Caption: Experimental workflow for the purification of this compound-conjugated antibodies.

Signaling Pathway of ADC Action

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell adc This compound-ADC antigen Tumor Antigen adc->antigen 1. Binding internalization Receptor-Mediated Endocytosis antigen->internalization 2. Internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome payload_release Payload Release lysosome->payload_release dna DNA Damage / Microtubule Disruption payload_release->dna cytotoxicity Cell Death (Apoptosis) dna->cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conjugation Yield with Amine-Reactive Linkers

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "bisSP1 linker" appears to refer to a proprietary linker utilized in click chemistry applications, containing azide functional groups. This guide, however, will focus on troubleshooting low conjugation yields with bis-sulfosuccinimidyl linkers , such as Bis(sulfosuccinimidyl) suberate (BS3) , which are commonly used, amine-reactive crosslinkers. The principles and troubleshooting strategies discussed here are broadly applicable to other N-hydroxysuccinimide (NHS) ester-based crosslinkers.

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during bioconjugation experiments, thereby improving the efficiency and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low conjugation yield with bis-sulfosuccinimidyl linkers like BS3?

A: The most significant factor leading to low yield is the hydrolysis of the N-hydroxysuccinimide (NHS) ester groups.[1] NHS esters are highly susceptible to reaction with water, which converts the reactive ester into a non-reactive carboxylic acid, thereby preventing it from coupling with the desired primary amines on your target molecule.[1][2] The rate of this hydrolysis is highly dependent on the pH of the reaction buffer.[1]

Q2: Which buffers are recommended for NHS-ester conjugation reactions, and which should be avoided?

A: It is crucial to use amine-free buffers to prevent the crosslinker from reacting with the buffer components instead of your target molecule.[3] Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, and bicarbonate/carbonate buffers. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions and must be avoided.

Q3: How does pH impact the efficiency of the conjugation reaction?

A: The pH of the reaction is a critical parameter that requires careful optimization. The ideal pH range for NHS-ester reactions is typically between 7.2 and 8.5. In this range, the primary amines on the target molecule are sufficiently deprotonated and nucleophilic to efficiently attack the NHS ester. At lower pH values, the amines are protonated and less reactive. Conversely, at higher pH values, the rate of NHS-ester hydrolysis increases dramatically, reducing the amount of active crosslinker available for conjugation.

Q4: Can NHS esters react with other functional groups on a protein besides primary amines?

A: While NHS esters are highly reactive towards primary amines, they can also exhibit side reactions with other nucleophilic groups, although to a lesser extent. These include the hydroxyl groups of serine, threonine, and tyrosine, the sulfhydryl group of cysteine, and the imidazole group of histidine. These side reactions are generally less stable than the amide bond formed with primary amines.

Q5: How should I properly store and handle bis-sulfosuccinimidyl linkers?

A: NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C. To prevent condensation upon opening, it is essential to allow the reagent vial to equilibrate to room temperature before use. For linkers that are not water-soluble and require an organic solvent like DMSO or DMF, it is crucial to use an anhydrous (dry) solvent to prepare stock solutions. Stock solutions of the linker should be prepared fresh immediately before use, as they are not stable for long-term storage.

Troubleshooting Guide

Problem: Low or No Conjugation Yield

This section provides a systematic approach to troubleshooting poor outcomes in your conjugation experiments.

1. Reagent and Buffer Composition

Potential Cause Recommended Action
Hydrolysis of the this compound (BS3) linker Ensure the linker is stored correctly in a desiccated environment at -20°C. Allow the vial to warm to room temperature before opening to prevent moisture condensation. Prepare the linker solution immediately before use.
Presence of primary amines in the reaction buffer Use amine-free buffers such as PBS, HEPES, or Borate. If your sample is in a Tris or glycine-containing buffer, perform a buffer exchange using dialysis or a desalting column prior to the conjugation reaction.
Incorrect pH of the reaction buffer The optimal pH for NHS-ester reactions is between 7.2 and 8.5. Verify the pH of your buffer and adjust if necessary.
Low protein concentration In dilute protein solutions, the hydrolysis of the NHS ester is more likely to compete with the conjugation reaction. If possible, increase the concentration of your protein. For protein concentrations below 5 mg/mL, a higher molar excess of the crosslinker (20- to 50-fold) is recommended.

2. Reaction Conditions

Parameter Recommendation
Molar Ratio of Linker to Protein A 10- to 50-fold molar excess of the linker over the protein is a good starting point. This may need to be optimized for your specific application.
Reaction Time Typical incubation times range from 30 minutes to 2 hours at room temperature, or 2 to 4 hours at 4°C.
Temperature The reaction can be performed at room temperature or 4°C. Lowering the temperature can help to reduce the rate of hydrolysis.

3. Protein-Specific Issues

Potential Cause Recommended Action
Inaccessible primary amines on the target protein The primary amines on your protein may be sterically hindered or buried within the protein's structure. Consider using a crosslinker with a longer spacer arm. In some cases, partial denaturation of the protein may be an option if its native conformation is not essential for your application.
Precipitation of the protein during the reaction Over-crosslinking can lead to protein precipitation. Try reducing the molar excess of the linker or shortening the reaction time. Performing the reaction at a lower temperature (4°C) may also help.

Quantitative Data Summary

Table 1: Half-life of NHS Esters at Various pH Values and Temperatures

The stability of the NHS ester is critically dependent on pH and temperature. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life
7.004-5 hours
7.0Ambient~7 hours
8.0Ambient~1 hour
8.5AmbientData not available
8.6410 minutes
9.0AmbientMinutes

Table 2: Recommended Reaction Parameters

ParameterRecommended RangeNotes
pH 7.2 - 8.5A compromise between amine reactivity and NHS-ester stability.
Temperature 4°C to Room TemperatureLower temperatures can reduce the rate of hydrolysis.
Reaction Time 30 minutes - 4 hoursOptimization may be required.
Molar Excess of Linker 10- to 50-foldHigher excess is recommended for lower protein concentrations.

Experimental Protocols

Protocol 1: General Protein-Protein Crosslinking using BS3

This protocol provides a general procedure for crosslinking proteins in solution.

Materials:

  • BS3 (Bis[sulfosuccinimidyl] suberate)

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

  • Protein sample in a compatible buffer

  • Desalting column or dialysis equipment for purification

Procedure:

  • Equilibrate BS3: Allow the vial of BS3 to come to room temperature before opening.

  • Prepare BS3 Solution: Immediately before use, dissolve the BS3 in the reaction buffer to a desired stock concentration (e.g., 10-50 mM).

  • Prepare Protein Sample: Ensure your protein sample is in an amine-free buffer at an appropriate concentration. If necessary, perform a buffer exchange.

  • Initiate Conjugation: Add the BS3 stock solution to your protein sample to achieve the desired final molar excess (e.g., 20-fold). Mix gently but thoroughly.

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 25-60 mM. Incubate for 15 minutes at room temperature.

  • Purify Conjugate: Remove excess crosslinker and quenching buffer using a desalting column or dialysis.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis p1 Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) r1 Add BS3 to Protein (10-50x molar excess) p1->r1 p2 Equilibrate BS3 Linker to Room Temperature p3 Prepare Fresh BS3 Stock Solution p2->p3 p3->r1 r2 Incubate (30-60 min at RT or 2h at 4°C) r1->r2 r3 Quench Reaction (e.g., Tris or Glycine) r2->r3 a1 Purify Conjugate (Desalting/Dialysis) r3->a1 a2 Analyze Yield & Purity (e.g., SDS-PAGE) a1->a2

Caption: Experimental workflow for protein conjugation with BS3 linker.

troubleshooting_logic cluster_reagents Check Reagents & Buffers cluster_conditions Review Reaction Conditions cluster_protein Consider Protein Properties start Low Conjugation Yield q1 Amine-free buffer used? start->q1 q2 Correct pH (7.2-8.5)? start->q2 q3 Freshly prepared linker? start->q3 q4 Optimized molar ratio? start->q4 q5 Sufficient reaction time? start->q5 q6 Accessible primary amines? start->q6 q7 Protein precipitation observed? start->q7 solution Optimize Protocol q1->solution No: Buffer Exchange q2->solution No: Adjust pH q3->solution No: Prepare Fresh q4->solution No: Titrate Ratio q5->solution No: Increase Time q6->solution No: Use Longer Linker q7->solution Yes: Reduce Linker/Time

Caption: Troubleshooting logic for low conjugation yield.

References

Optimizing bisSP1 Click Chemistry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing click chemistry reactions involving bisSP1, an azide-containing linker commonly used in the development of antibody-drug conjugates (ADCs). Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what type of click chemistry can it be used for?

A1: this compound is a linker agent used in the synthesis of antibody-drug conjugates (ADCs).[1][2] It contains an azide group, making it suitable for two main types of click chemistry reactions:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide group of this compound and a terminal alkyne-containing molecule in the presence of a copper(I) catalyst.[1][2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction where the azide group of this compound reacts with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[1]

Q2: My CuAAC reaction with this compound is giving low or inconsistent yields. What are the likely causes?

A2: Low and inconsistent yields in CuAAC reactions are common issues that can often be traced back to several factors:

  • Copper Catalyst Inactivation: The active catalyst in CuAAC is Copper(I), which is prone to oxidation to the inactive Copper(II) state by dissolved oxygen.

  • Reagent Quality: The purity and concentration of your this compound and alkyne-containing molecule are critical. Degradation of reagents can significantly impact the reaction efficiency.

  • Reaction Conditions: Suboptimal parameters such as temperature, pH, solvent, and reaction time can lead to poor yields.

  • Interfering Substances: Components in your buffer or sample, such as thiols (e.g., from DTT or cysteine residues) or other metal chelators (e.g., Tris buffer), can interfere with the copper catalyst.

Q3: How can I improve the efficiency of my CuAAC reaction with this compound?

A3: To enhance the efficiency of your this compound CuAAC reaction, consider the following optimization strategies:

  • Use a Copper(I)-Stabilizing Ligand: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) can chelate and stabilize the Cu(I) catalyst, preventing its oxidation and improving reaction rates.

  • Degas Your Solutions: To minimize the oxidation of the Cu(I) catalyst, it is crucial to remove dissolved oxygen from your reaction mixture by degassing.

  • Use Fresh Reducing Agent: If you are generating Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄), always use a freshly prepared solution of the reducing agent, such as sodium ascorbate.

  • Optimize Reactant Concentrations: Employing a molar excess of one of the reactants, typically the less critical or more accessible component, can drive the reaction to completion.

Q4: When should I choose SPAAC over CuAAC for my this compound conjugation?

A4: The choice between SPAAC and CuAAC depends on the nature of your experiment. SPAAC is the preferred method when working with biological systems, such as live cells or in vivo studies, where the cytotoxicity of the copper catalyst is a concern. CuAAC, on the other hand, is a robust and efficient reaction that is well-suited for in vitro conjugations where the presence of copper is not a limiting factor.

Q5: I am observing non-specific labeling in my experiments. What could be the cause and how can I mitigate it?

A5: Non-specific labeling can occur in both CuAAC and SPAAC reactions. In SPAAC, strained alkynes like DBCO can sometimes react with thiol groups of cysteine residues in proteins. In CuAAC, non-specific binding can be mediated by the copper catalyst. To reduce non-specific labeling:

  • Perform Control Experiments: Always include a control reaction without the azide or alkyne component to assess the level of non-specific binding.

  • Optimize Reagent Concentrations: Use the lowest effective concentration of your labeling reagent.

  • Thiol-Blocking: If you suspect thiol-yne side reactions in SPAAC, consider pre-treating your sample with a thiol-blocking agent like N-ethylmaleimide (NEM).

  • Purification: Ensure thorough purification of your conjugate to remove any unbound reagents.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during this compound click chemistry reactions.

Issue Potential Cause Recommended Solution
Low or No Product Yield (CuAAC) Inactive Copper Catalyst - Prepare fresh sodium ascorbate solution for each experiment. - Degas all solutions thoroughly before starting the reaction. - Use a stabilizing ligand like THPTA in a 2:1 to 5:1 molar ratio to copper.
Poor Reagent Quality - Verify the purity and concentration of this compound and the alkyne-functionalized molecule. - Store reagents as recommended to prevent degradation. This compound should be stored at -20°C for short-term and -80°C for long-term storage.
Suboptimal Reaction Conditions - Optimize the reaction temperature (typically room temperature to 37°C). - Adjust the pH of the reaction buffer (optimal range is typically 4-11). - Increase the reaction time.
Low or No Product Yield (SPAAC) Steric Hindrance - Ensure the azide on this compound and the strained alkyne are accessible for reaction. - Consider using a linker with a longer spacer arm if steric hindrance is suspected.
Incorrect Buffer Composition - While SPAAC is robust, ensure the buffer does not contain components that may react with the strained alkyne.
Non-Specific Labeling Reaction with Thiols (SPAAC) - Pre-treat protein samples with a thiol-blocking agent like N-ethylmaleimide (NEM).
Copper-Mediated Binding (CuAAC) - Perform a control reaction without the alkyne to assess copper-mediated non-specific binding. - Thoroughly purify the final conjugate.
Poor Reproducibility Inconsistent Reagent Preparation - Prepare stock solutions in sufficient quantities to be used across multiple experiments. - Ensure accurate and consistent measurement of all reaction components.
Oxygen Contamination (CuAAC) - Standardize the degassing procedure for all experiments.

Experimental Protocols

The following are general protocols that can be used as a starting point for your this compound click chemistry reactions. Optimization may be required for your specific application.

Protocol 1: General Procedure for CuAAC Labeling of a Protein with an Alkyne-Functionalized Small Molecule
  • Preparation of Stock Solutions:

    • This compound-labeled Protein: Prepare a solution of your protein conjugated with this compound in an amine-free buffer (e.g., PBS, pH 7.4).

    • Alkyne-Small Molecule: Prepare a 10 mM stock solution in DMSO or a suitable solvent.

    • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.

    • THPTA Ligand: Prepare a 100 mM stock solution in water.

    • Sodium Ascorbate: Prepare a 300 mM stock solution in water. Note: This solution is susceptible to oxidation and should be prepared fresh for each experiment.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound-labeled protein and the alkyne-small molecule. A molar excess of the small molecule (e.g., 10-20 equivalents) is often used.

    • Add the THPTA ligand solution, followed by the CuSO₄ solution. Vortex briefly to mix.

    • To initiate the reaction, add the freshly prepared sodium ascorbate solution. Vortex briefly.

  • Incubation:

    • Protect the reaction from light and incubate at room temperature for 30-60 minutes. Longer incubation times may be necessary for dilute samples or less reactive partners.

  • Purification:

    • Remove unreacted small molecules and catalyst components using a suitable method such as size-exclusion chromatography, dialysis, or centrifugal filtration.

Protocol 2: General Procedure for SPAAC Labeling of a Protein with a DBCO-Functionalized Molecule
  • Preparation of Stock Solutions:

    • This compound-labeled Protein: Prepare a solution of your protein conjugated with this compound in a suitable buffer (e.g., PBS, pH 7.4).

    • DBCO-Functionalized Molecule: Prepare a 1-10 mM stock solution in DMSO or an appropriate solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound-labeled protein and the DBCO-functionalized molecule. A molar excess of the DBCO reagent (e.g., 3-10 equivalents) is typically used.

  • Incubation:

    • Incubate the reaction at room temperature for 4-12 hours or overnight at 4°C. The optimal time and temperature will depend on the specific reactants and their concentrations.

  • Purification:

    • Purify the resulting conjugate using an appropriate method to remove the excess DBCO-reagent.

Visualizing Workflows and Pathways

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

CuAAC_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification This compound This compound-Molecule Mix Mix Reagents & Degas This compound->Mix Alkyne Alkyne-Molecule Alkyne->Mix Catalyst Cu(I) Catalyst (CuSO4 + NaAscorbate + Ligand) Catalyst->Mix Incubate Incubate (RT, 1-2h) Mix->Incubate Purify Purification (e.g., SEC) Incubate->Purify Analyze Characterization (e.g., SDS-PAGE, MS) Purify->Analyze

Caption: Workflow for a typical CuAAC reaction using this compound.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow

SPAAC_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification This compound This compound-Molecule Mix Mix Reagents This compound->Mix StrainedAlkyne Strained Alkyne (e.g., DBCO, BCN) StrainedAlkyne->Mix Incubate Incubate (4-37°C, 2-24h) Mix->Incubate Purify Purification (e.g., SEC) Incubate->Purify Analyze Characterization (e.g., SDS-PAGE, MS) Purify->Analyze

Caption: Workflow for a catalyst-free SPAAC reaction with this compound.

Troubleshooting Logic for Low Yield in CuAAC

Troubleshooting_CuAAC Start Low Yield in CuAAC CheckCatalyst Check Catalyst Components Start->CheckCatalyst CheckReagents Check Reagent Quality Start->CheckReagents CheckConditions Check Reaction Conditions Start->CheckConditions FreshAscorbate Use Fresh NaAscorbate CheckCatalyst->FreshAscorbate AddLigand Add/Increase Ligand CheckCatalyst->AddLigand Degas Degas Solutions CheckCatalyst->Degas VerifyPurity Verify Purity/Concentration CheckReagents->VerifyPurity OptimizeTime Increase Time/Temp CheckConditions->OptimizeTime OptimizeRatio Optimize Molar Ratio CheckConditions->OptimizeRatio

Caption: Troubleshooting logic for addressing low yield in CuAAC reactions.

References

how to avoid aggregation in bisSP1 antibody conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bispecific antibody (bsAb) conjugation, with a focus on strategies to prevent and troubleshoot aggregation when using linkers such as bisSP1. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of bispecific antibody aggregation during conjugation?

A1: Bispecific antibody aggregation during conjugation can be triggered by a combination of intrinsic and extrinsic factors.[1] Intrinsically, the amino acid sequence and structural properties of the bsAb can predispose it to aggregation.[1] Extrinsic factors related to the conjugation process are often the primary drivers. These include:

  • Unfavorable Buffer Conditions: The pH and ionic strength of the reaction buffer can significantly impact antibody stability.[2] If the pH is near the antibody's isoelectric point (pI), its solubility is at its lowest, increasing the risk of aggregation.

  • Hydrophobicity of Linkers and Payloads: The addition of hydrophobic linkers or payloads can expose or create hydrophobic patches on the antibody surface. These patches can interact between antibody molecules, leading to aggregation.

  • Use of Organic Solvents: Some linkers and payloads have poor aqueous solubility and require the use of organic co-solvents like DMSO. These solvents can disrupt the hydration shell of the antibody, leading to conformational changes and aggregation.

  • Temperature Stress: Elevated temperatures can cause partial unfolding of the antibody, exposing aggregation-prone regions.

  • Mechanical Stress: Agitation or pumping during the process can introduce mechanical stress, potentially leading to aggregation at air-water interfaces.

  • High Protein Concentration: At high concentrations, the likelihood of intermolecular interactions that lead to aggregation increases.

Q2: I am observing precipitation of my bispecific antibody after adding the this compound linker solution. What is the likely cause and how can I fix it?

A2: Precipitation is a severe form of aggregation. The most likely cause is the introduction of the linker, especially if it is dissolved in an organic solvent, or if the conjugation conditions are suboptimal for your specific bispecific antibody. Here are immediate steps to troubleshoot this issue:

  • Re-evaluate Your Buffer: Ensure the pH of your reaction buffer is at least 1-1.5 units away from the isoelectric point (pI) of your bsAb. A weakly acidic pH is commonly used to maintain antibody stability.

  • Optimize Solvent Addition: If the this compound linker is in an organic solvent like DMSO, try reducing the final concentration of the solvent in the reaction mixture. Add the linker solution dropwise to the antibody solution while gently stirring to avoid localized high concentrations of the solvent.

  • Consider a Water-Soluble Linker: If the problem persists, consider switching to a water-soluble variant of your linker if available. For example, sulfo-SMCC is a water-soluble alternative to SMCC, which avoids the need for DMSO.

  • Lower the Reaction Temperature: Performing the conjugation at a lower temperature (e.g., 4°C) can slow down the aggregation process.

Q3: How can I detect and quantify aggregation in my conjugated bispecific antibody sample?

A3: It is crucial to use a combination of analytical techniques to detect and quantify different types of aggregates. Commonly used methods include:

  • Size Exclusion Chromatography (SEC): This is the most common method to separate and quantify soluble aggregates (dimers, trimers, and larger) based on their size.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive for detecting the presence of larger aggregates.

  • UV-Visible Spectroscopy: An increase in absorbance at wavelengths above 320 nm can indicate the presence of large aggregates that cause light scattering.

  • Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the size, shape, and distribution of aggregates.

Troubleshooting Guide

This guide provides a systematic approach to resolving aggregation issues encountered during this compound antibody conjugation.

Diagram: Troubleshooting Workflow for bsAb Conjugation Aggregation

G cluster_0 Problem Identification cluster_1 Initial Checks & Optimization cluster_2 Advanced Strategies cluster_3 Resolution A Aggregation Observed (Precipitation, Opalescence, SEC/DLS Data) B Step 1: Buffer Optimization A->B Start Here C Step 2: Linker/Solvent Addition B->C If aggregation persists H Monomeric & Stable bsAb Conjugate B->H Resolved B_details Check pH vs. pI Adjust Ionic Strength B->B_details D Step 3: Reaction Conditions C->D If aggregation persists C->H Resolved C_details Reduce organic solvent % Slow, dropwise addition C->C_details E Step 4: Formulation Additives D->E If aggregation persists D->H Resolved D_details Lower Temperature (e.g., 4°C) Reduce bsAb concentration D->D_details F Step 5: Purification Strategy E->F If aggregation persists E->H Resolved E_details Add stabilizers (Arginine, Sucrose) Include non-ionic surfactants E->E_details G Step 6: Linker Chemistry F->G If aggregation persists F->H Resolved F_details Optimize HIC or IEX for aggregate removal F->F_details G->H Resolved G_details Use hydrophilic linkers (e.g., PEGylated) G->G_details

Caption: A step-by-step workflow for troubleshooting bispecific antibody conjugate aggregation.

Quantitative Data Summary: Buffer and Additive Optimization

Optimizing the reaction buffer is a critical first step in preventing aggregation. The following table provides recommended starting conditions and optimization ranges for key parameters.

ParameterRecommended Starting ConditionOptimization RangeRationale
pH pH 6.0 (if pI > 7.5)pH 5.5 - 7.5Maintain pH away from the antibody's isoelectric point (pI) to ensure high solubility. A weakly acidic pH is often optimal for stability.
Buffer System Histidine or Acetate (10-25 mM)10-50 mMHistidine is known to stabilize antibodies against aggregation. Citrate buffers have been shown to sometimes increase aggregation rates.
Ionic Strength 50 mM NaCl25-150 mM NaClModulating ionic strength can enhance electrostatic repulsion between antibody molecules, preventing self-association.
Arginine 50 mM25-200 mMArginine acts as a stabilizer by suppressing protein-protein interactions and can help solubilize proteins.
Sucrose/Trehalose 2% (w/v)1-5% (w/v)These sugars act as stabilizers by reducing hydrophobic interactions.
Polysorbate 20/80 0.01% (v/v)0.005-0.02% (v/v)Non-ionic surfactants prevent aggregation at air-water interfaces, which is important if the reaction involves agitation.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification

This protocol outlines a standard method for quantifying soluble aggregates in a conjugated bispecific antibody sample.

Objective: To separate and quantify monomer, dimer, and higher molecular weight aggregates.

Materials:

  • SEC column suitable for antibody analysis (e.g., TSKgel G3000SWxl)

  • HPLC or UPLC system with a UV detector

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8

  • Conjugated bispecific antibody sample

  • Molecular weight standards

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dilute the conjugated bsAb sample with the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Injection: Inject 10-20 µL of the prepared sample onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm. The monomeric antibody will elute as the main peak, with any aggregates eluting earlier (at shorter retention times).

  • Analysis: Integrate the peak areas for the monomer and all aggregate species. Calculate the percentage of aggregates as follows: % Aggregates = (Total Area of Aggregate Peaks / Total Area of All Peaks) * 100

Protocol 2: Hydrophobic Interaction Chromatography (HIC) for Aggregate Removal

HIC is a highly effective method for removing aggregates, which are often more hydrophobic than the monomeric antibody.

Objective: To separate the monomeric conjugated bsAb from hydrophobic aggregates.

Materials:

  • HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)

  • Chromatography system

  • Binding Buffer (High Salt): 20 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0

  • Elution Buffer (Low Salt): 20 mM Sodium Phosphate, pH 7.0

  • Aggregated bsAb conjugate sample

Procedure:

  • Sample Preparation: Add ammonium sulfate to the bsAb conjugate sample to a final concentration of 1.0 M.

  • Column Equilibration: Equilibrate the HIC column with 5-10 column volumes of Binding Buffer.

  • Sample Loading: Load the prepared sample onto the column. The monomer and aggregates will bind to the resin.

  • Elution Gradient: Elute the bound proteins using a linear gradient from 100% Binding Buffer to 100% Elution Buffer over 10-20 column volumes. The less hydrophobic monomer will typically elute before the more hydrophobic aggregates.

  • Fraction Collection: Collect fractions throughout the elution gradient.

  • Analysis: Analyze the collected fractions by SEC (Protocol 1) to identify which fractions contain the pure, monomeric conjugate. Pool the desired fractions.

Diagram: Purification Workflow for Aggregate Removal

G A Crude bsAb Conjugate (Contains Monomer & Aggregates) B Hydrophobic Interaction Chromatography (HIC) A->B Load Sample C Fraction Collection B->C Elute with Salt Gradient D Size Exclusion Chromatography (SEC) Analysis of Fractions C->D Analyze each fraction E Pool Fractions with Pure Monomer D->E Identify pure fractions F Buffer Exchange & Concentration E->F Combine pure fractions G Final Purified Monomeric bsAb Conjugate F->G Formulate in final buffer

Caption: A typical chromatography workflow for the purification of a bispecific antibody conjugate and removal of aggregates.

References

Technical Support Center: bisSP1 SPAAC Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting bis-sulfonated Strain-Promoted Azide-Alkyne Cycloaddition (bisSP1 SPAAC) reactions.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during this compound SPAAC reactions in a question-and-answer format.

Q1: Why is my conjugation yield low or non-existent?

Low or no product yield in a this compound SPAAC reaction can stem from several factors:

  • Suboptimal Reagent Concentrations: An inappropriate molar ratio of the this compound azide to the cyclooctyne (e.g., DBCO or BCN) can lead to incomplete reactions. A molar excess of one reactant is generally recommended to drive the reaction to completion.[1]

  • Reaction Conditions: Temperature and reaction time are critical. While reactions can proceed at a range of temperatures (4°C to 37°C), higher temperatures generally increase the reaction rate.[1] However, the stability of sensitive biomolecules must be considered. Insufficient reaction time will also result in a low yield.

  • Reagent Quality and Stability: Improper storage of this compound can lead to degradation. Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Similarly, the cyclooctyne reagent can also degrade if not stored correctly.

  • Steric Hindrance: The accessibility of the azide on the this compound linker and the alkyne on the reaction partner can be sterically hindered, slowing down the reaction.

  • Incorrect Buffer Conditions: The type of buffer and its pH can significantly influence the reaction rate. For example, PBS has been shown to result in lower rate constants compared to HEPES buffer.[3]

Q2: I am observing unexpected side products or protein aggregation. What could be the cause?

The formation of side products and protein aggregation are common challenges in bioconjugation reactions.

  • Thiol-yne Side Reaction: If your protein contains free cysteine residues, the strained alkyne of the cyclooctyne reagent can react with the thiol groups in an azide-independent manner. This "thiol-yne" reaction consumes your labeling reagent and leads to non-specific modification.

  • Hydrophobicity-induced Aggregation: The dibenzocyclooctyne (DBCO) moiety is notably hydrophobic.[4] Conjugation of multiple DBCO molecules to a protein can increase its overall hydrophobicity, leading to aggregation and precipitation. The sulfonate groups on the this compound linker are designed to improve water solubility and can help mitigate this issue.

  • Reaction with Buffer Components: Avoid using buffers containing primary or secondary amines (like Tris) if your cyclooctyne is functionalized with an NHS ester for protein modification, as these will compete with the desired reaction. Similarly, buffers containing sodium azide should be avoided as it will compete with the this compound azide.

Q3: How can I confirm that the conjugation was successful?

Several analytical techniques can be used to confirm the formation of the desired conjugate:

  • SDS-PAGE Analysis: A successful conjugation will result in a shift in the molecular weight of the protein, which can be visualized by SDS-PAGE.

  • Mass Spectrometry (MS): Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, confirming the addition of the this compound linker and its partner.

  • HPLC Analysis: Techniques like size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC) can be used to separate the conjugated product from unreacted starting materials and analyze the purity of the conjugate.

Q4: What is the best way to purify my this compound-conjugated protein?

The choice of purification method depends on the properties of the conjugate and the unreacted starting materials.

  • Size Exclusion Chromatography (SEC): This is a common method for separating the larger conjugated protein from smaller, unreacted molecules.

  • Dialysis: Dialysis can be used to remove small, unreacted reagents from the final conjugate solution.

  • Affinity Chromatography: If one of the reaction partners has an affinity tag (e.g., a His-tag), affinity chromatography can be used for purification.

  • Ion-Exchange Chromatography (IEX): The sulfonate groups on the this compound linker impart a negative charge, which may allow for purification using anion-exchange chromatography.

Quantitative Data Summary

The following table summarizes key quantitative parameters for optimizing this compound SPAAC reactions. Note that optimal conditions may vary depending on the specific biomolecules and reagents used.

ParameterRecommended RangeNotes
Molar Ratio (Cyclooctyne:this compound) 1.5:1 to 10:1 (or inverted)The more abundant or less critical component should be in excess to drive the reaction to completion. For antibody conjugations, a 5 to 10-fold molar excess of the DBCO reagent per antibody has shown high conjugation yield.
Reaction Temperature 4°C to 37°CHigher temperatures increase the reaction rate but may compromise the stability of sensitive biomolecules. Reactions can be performed overnight at 4°C.
Reaction Time 4 to 24 hoursReaction progress should be monitored to determine the optimal time. Longer incubation times (up to 48 hours) may be necessary for some reactions.
pH 6.0 to 8.5While SPAAC is tolerant of a wide pH range, the stability of the biomolecule should be the primary consideration. For reactions involving NHS esters for initial labeling, a pH of 7-9 is common.
Solvent Aqueous buffers (e.g., PBS, HEPES)If the cyclooctyne reagent has poor water solubility, it can be dissolved in a water-miscible organic solvent (e.g., DMSO, DMF) and added to the aqueous reaction mixture. The final concentration of the organic solvent should typically be kept below 20% to avoid protein precipitation.

Experimental Protocols

This section provides a general methodology for a this compound SPAAC reaction. This protocol should be optimized for your specific application.

Protocol: Conjugation of a DBCO-modified Protein with this compound

  • Preparation of Reagents:

    • Dissolve the DBCO-modified protein in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

  • Reaction Setup:

    • Add the this compound stock solution to the DBCO-modified protein solution to achieve the desired final molar ratio (e.g., 5-fold molar excess of this compound).

    • Gently mix the reaction solution. If an organic solvent was used for the this compound stock, ensure the final concentration is low enough to not affect protein stability.

  • Incubation:

    • Incubate the reaction mixture at the desired temperature (e.g., room temperature or 4°C) for the determined reaction time (e.g., 4-12 hours). Protect from light if any of the components are light-sensitive.

  • Monitoring the Reaction (Optional):

    • At various time points, an aliquot of the reaction mixture can be taken and analyzed by SDS-PAGE or HPLC to monitor the progress of the conjugation.

  • Purification:

    • Once the reaction is complete, purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted this compound.

  • Analysis and Storage:

    • Analyze the purified conjugate using SDS-PAGE, mass spectrometry, or HPLC to confirm its identity and purity.

    • Store the purified conjugate under appropriate conditions (e.g., -20°C or -80°C).

Visualizations

Troubleshooting Flowchart for a Failed this compound SPAAC Reaction

G start Low or No Conjugation Yield check_reagents Check Reagent Integrity and Concentration start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Investigate Potential Side Reactions start->check_side_reactions analyze_starting_materials Analyze Starting Materials by MS/SDS-PAGE check_reagents->analyze_starting_materials optimize_time_temp Optimize Reaction Time and Temperature check_conditions->optimize_time_temp change_buffer Change Buffer/Adjust pH check_conditions->change_buffer check_thiols Check for Free Thiols on Protein check_side_reactions->check_thiols check_aggregation Check for Protein Aggregation check_side_reactions->check_aggregation confirm_azide Confirm Presence of Azide on this compound analyze_starting_materials->confirm_azide This compound okay? confirm_alkyne Confirm Presence of Alkyne on Partner analyze_starting_materials->confirm_alkyne Partner okay? optimize_ratio Optimize Molar Ratio (e.g., increase excess of one reagent) confirm_azide->optimize_ratio Yes failure Re-evaluate Strategy confirm_azide->failure No confirm_alkyne->optimize_ratio Yes confirm_alkyne->failure No success Successful Conjugation optimize_ratio->success optimize_time_temp->success change_buffer->success block_thiols Block Free Thiols (e.g., with NEM) check_thiols->block_thiols Present check_thiols->check_aggregation Absent block_thiols->success modify_solubility Modify Solubility (e.g., change buffer, add solubilizing agent) check_aggregation->modify_solubility Observed check_aggregation->success Not observed modify_solubility->success

Caption: Troubleshooting flowchart for low or no yield in this compound SPAAC reactions.

References

identifying sources of variability in bisSP1 conjugation efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating sources of variability in bioconjugation efficiency. While the query specifically mentioned bisSP1, a linker primarily used in click chemistry, variability in conjugation efficiency is a common challenge across various bioconjugation techniques. This guide focuses on the principles of maleimide-thiol conjugation, a widely used method, as the underlying sources of variability and troubleshooting strategies are often transferable to other conjugation chemistries.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maleimide-thiol conjugation?

A1: The optimal pH range for maleimide-thiol conjugation is typically between 6.5 and 7.5.[1] Below pH 6.5, the reaction rate slows because the thiol group is less likely to be in its reactive thiolate anion form.[1] Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis, which deactivates it, and the potential for side reactions with primary amines (e.g., lysine residues) increases.[1] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1]

Q2: How does temperature affect conjugation efficiency?

A2: Temperature influences both the rate of the desired conjugation reaction and the rate of undesirable side reactions, such as maleimide hydrolysis. Most protocols recommend performing the conjugation at room temperature (20-25°C) for 1-2 hours or at 4°C overnight.[2] Higher temperatures can accelerate the reaction but also significantly increase the rate of maleimide hydrolysis, leading to lower overall efficiency. Storing maleimide-functionalized molecules at elevated temperatures can lead to a significant loss of reactivity over time.

Q3: What is the recommended molar ratio of maleimide to thiol?

A3: A molar excess of the maleimide-containing reagent is generally recommended to drive the conjugation reaction to completion. For labeling proteins, a 10- to 20-fold molar excess of a maleimide dye is a common starting point. However, the optimal ratio can depend on the specific molecules being conjugated. For instance, in nanoparticle conjugation, a 2:1 maleimide to thiol ratio was found to be optimal for a small peptide, while a 5:1 ratio was better for a larger nanobody due to steric hindrance.

Q4: How can I prevent the re-oxidation of thiols after reduction?

A4: To prevent the re-formation of disulfide bonds after reduction and before conjugation, it is advisable to work in a degassed environment or under an inert gas like nitrogen or argon. Including a chelating agent such as EDTA (1-5 mM) in your buffers can also help by sequestering metal ions that can catalyze thiol oxidation. Performing the reaction and handling steps on ice can also slow down the rate of re-oxidation.

Q5: How do I remove the reducing agent before adding my maleimide reagent?

A5: It is critical to remove the reducing agent (e.g., DTT or TCEP) after disulfide bond reduction and before adding the maleimide reagent to prevent it from competing with the thiol on your molecule of interest. Desalting columns or size-exclusion chromatography are effective methods for removing excess reducing agents.

Troubleshooting Guides

Problem: Low or No Conjugation Efficiency

This is one of the most common issues in bioconjugation. The following guide provides a systematic approach to identifying the root cause.

Troubleshooting_Low_Yield start Low / No Conjugation Efficiency Observed check_maleimide 1. Assess Maleimide Activity start->check_maleimide check_thiol 2. Verify Thiol Availability start->check_thiol check_conditions 3. Optimize Reaction Conditions start->check_conditions cause_hydrolysis Maleimide Hydrolysis (pH > 7.5, high temp) check_maleimide->cause_hydrolysis Potential Causes cause_storage Improper Reagent Storage (Moisture, extended storage at RT) check_maleimide->cause_storage Potential Causes cause_oxidation Thiol Oxidation (Disulfide bond formation) check_thiol->cause_oxidation Potential Causes cause_buried Thiols are Sterically Hindered (Buried within protein structure) check_thiol->cause_buried Potential Causes cause_reducing_agent Residual Reducing Agent (Competes with target thiol) check_thiol->cause_reducing_agent Potential Causes cause_ph Suboptimal pH (Too low or too high) check_conditions->cause_ph Potential Causes cause_ratio Incorrect Stoichiometry (Insufficient maleimide) check_conditions->cause_ratio Potential Causes cause_time Insufficient Reaction Time or Temperature check_conditions->cause_time Potential Causes solution_maleimide Solution: - Prepare maleimide solution fresh in anhydrous solvent (DMSO/DMF). - Use a slightly acidic buffer (pH 6.0-6.5) for short-term aqueous storage. - Store stock solutions at -20°C or -80°C. cause_hydrolysis->solution_maleimide cause_storage->solution_maleimide solution_thiol Solution: - Reduce disulfide bonds with TCEP or DTT. - Remove excess reducing agent post-reduction. - Use degassed buffers with EDTA. - Consider mild denaturation to expose thiols. cause_oxidation->solution_thiol cause_buried->solution_thiol cause_reducing_agent->solution_thiol solution_conditions Solution: - Maintain pH between 6.5 and 7.5. - Use a 10-20 fold molar excess of maleimide (optimize as needed). - Incubate for 1-2 hours at RT or overnight at 4°C. cause_ph->solution_conditions cause_ratio->solution_conditions cause_time->solution_conditions

Problem: Poor Reproducibility

Inconsistent results from batch to batch can be addressed by carefully controlling the following parameters.

ParameterSource of VariabilityRecommendation
Reagent Preparation Inconsistent concentration of stock solutions. Degradation of reagents over time.Always prepare fresh solutions of maleimide and reducing agents. If storing, use anhydrous solvents for maleimides and store at -20°C or -80°C.
Buffer Conditions Fluctuations in pH. Presence of interfering substances (e.g., primary amines like Tris).Prepare fresh buffers and verify the pH before each experiment. Use non-amine containing buffers such as PBS or HEPES.
Reaction Time & Temperature Inconsistent incubation times and temperatures.Use a calibrated timer and a temperature-controlled environment (e.g., incubator, water bath) for all reactions.
Protein/Molecule Handling Variability in protein concentration and purity. Incomplete removal of reducing agents.Accurately determine the concentration of your starting materials. Ensure consistent and complete removal of reducing agents after the reduction step.

Data on Factors Affecting Maleimide-Thiol Conjugation

The following tables summarize quantitative data on key factors influencing conjugation efficiency.

Table 1: Effect of pH on Maleimide Reactivity

pHRelative Reaction Rate with ThiolPotential for Side Reactions with AminesMaleimide Stability (Hydrolysis)
< 6.5SlowerLowHigh
6.5 - 7.5 Optimal Low Moderate
> 7.5FastIncreases SignificantlyLow (prone to hydrolysis)
Data compiled from principles described in multiple sources.

Table 2: Effect of Storage Temperature on Maleimide Reactivity

Storage TemperatureDurationApproximate Loss of Reactivity
4°C7 days~10%
20°C7 days~40%
Data from a study on maleimide-functionalized nanoparticles.

Table 3: Molar Ratio Optimization for Different Molecules

Molecule TypeExampleOptimal Maleimide:Thiol RatioConjugation Efficiency
Small PeptidecRGDfK2:184 ± 4%
Nanobody11A45:158 ± 12%
Data from a study on nanoparticle functionalization.

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds

This protocol describes the reduction of disulfide bonds in a protein (e.g., an antibody) to generate free thiols for conjugation.

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.2).

  • Add Reducing Agent: Add a 10- to 20-fold molar excess of TCEP (Tris(2-carboxyethyl)phosphine) to the protein solution. DTT can also be used, but TCEP is often preferred as it is more stable and does not contain a thiol group itself.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting column or size-exclusion chromatography equilibrated with a degassed conjugation buffer (e.g., PBS with 1-5 mM EDTA, pH 7.2).

Protocol 2: Maleimide-Thiol Conjugation

This protocol outlines the steps for conjugating a maleimide-functionalized molecule to a protein with available thiol groups.

  • Prepare Maleimide Solution: Immediately before use, dissolve the maleimide-functionalized molecule in an anhydrous solvent like DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction: Add the desired molar excess (e.g., 10- to 20-fold) of the maleimide stock solution to the freshly prepared thiol-containing protein solution.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring or rocking. Protect the reaction from light if using a fluorescent maleimide dye.

  • Quenching (Optional but Recommended): To stop the reaction and consume any unreacted maleimide, add a quenching reagent such as cysteine or β-mercaptoethanol to a final concentration of ~10 mM and incubate for an additional 15-30 minutes.

  • Purification: Purify the conjugate to remove unreacted maleimide, quenching reagent, and any side products. Size-exclusion chromatography is a commonly used method.

Visualization of Workflows and Pathways

General Bioconjugation Workflow

The following diagram illustrates a typical workflow for a bioconjugation experiment, from preparation to characterization.

Bioconjugation_Workflow prep_protein 1. Prepare Biomolecule (e.g., Protein) reduction 2. Reduce Disulfide Bonds (if necessary) prep_protein->reduction purify_reduction 3. Remove Reducing Agent reduction->purify_reduction conjugation 5. Conjugation Reaction purify_reduction->conjugation prep_linker 4. Prepare Maleimide Reagent prep_linker->conjugation purify_conjugate 6. Purify Conjugate conjugation->purify_conjugate characterization 7. Characterize Final Product (e.g., Mass Spec, HPLC) purify_conjugate->characterization

Antibody-Drug Conjugate (ADC) Internalization Pathway

This diagram shows a simplified signaling pathway for the internalization and payload release of an antibody-drug conjugate (ADC).

ADC_Internalization

References

Validation & Comparative

A Comparative Guide to bisSP1 and Other Azide Linkers for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of antibody-drug conjugates (ADCs) has witnessed remarkable advancements, largely driven by the development of sophisticated linker technologies. The choice of a linker is paramount as it dictates the stability, homogeneity, and efficacy of the final conjugate. Azide linkers, which participate in bioorthogonal "click chemistry" reactions, have emerged as a powerful tool for site-specific antibody modification. This guide provides an objective comparison of bisSP1, a bifunctional azide linker, with other commonly used azide linkers, supported by available data and detailed experimental protocols.

Introduction to Azide Linkers in Antibody Conjugation

Azide linkers are molecules that contain one or more azide (-N3) functional groups. These groups can react with terminal alkynes or strained cyclooctynes through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively. These reactions are highly specific and can be performed under mild, aqueous conditions, making them ideal for conjugating sensitive biomolecules like antibodies.[1][2]

The selection of an appropriate azide linker depends on several factors, including the desired drug-to-antibody ratio (DAR), the physicochemical properties of the payload, and the required stability of the resulting ADC. This guide will focus on comparing the structural features and, where data is available, the performance of this compound against other popular classes of azide linkers.

Chemical Structures of Key Azide Linkers

A variety of azide linkers are commercially available, each with distinct structural features that influence their application in antibody conjugation.

G cluster_this compound This compound cluster_PEG PEGylated Azide Linkers cluster_DBCO DBCO-Containing Linkers This compound This compound (Bifunctional Azide Linker) bisSP1_structure N₃-(CH₂)₂-CO-NH-CH( (CH₂)₄-NH₂ )-CO-NH-(CH₂)₃-N₃ This compound->bisSP1_structure Azide_PEG_NHS Azide-PEGn-NHS Ester (Amine-reactive) Azide_PEG_NHS_structure N₃-(CH₂CH₂O)n-(CH₂)m-CO-O-N(CO)₂ Azide_PEG_NHS->Azide_PEG_NHS_structure Azide_PEG_Thiol Azide-PEGn-Thiol (Thiol-reactive) Azide_PEG_Thiol_structure N₃-(CH₂CH₂O)n-(CH₂)m-SH Azide_PEG_Thiol->Azide_PEG_Thiol_structure DBCO_PEG_NHS DBCO-PEGn-NHS Ester (Amine-reactive for SPAAC) DBCO_PEG_NHS_structure DBCO-(CH₂CH₂O)n-(CH₂)m-CO-O-N(CO)₂ DBCO_PEG_NHS->DBCO_PEG_NHS_structure G Ab Antibody Ab_mod Antibody Modification (Introduction of Azide or Alkyne) Ab->Ab_mod Purification1 Purification Ab_mod->Purification1 Linker_Payload Linker-Payload (with complementary reactive group) Conjugation Click Chemistry (CuAAC or SPAAC) Linker_Payload->Conjugation Purification1->Conjugation Purification2 Purification Conjugation->Purification2 Characterization Characterization (DAR, Stability, etc.) Purification2->Characterization Final_ADC Antibody-Drug Conjugate Characterization->Final_ADC G Start Start: Define ADC Requirements Q1 Need for bifunctionality (crosslinking or dual payload)? Start->Q1 This compound Consider this compound Q1->this compound Yes Q2 Is copper catalysis a concern (e.g., live cells, in vivo)? Q1->Q2 No DBCO Use a DBCO-containing linker Q2->DBCO Yes Q3 Need to improve solubility or reduce aggregation? Q2->Q3 No PEG Use a PEGylated azide linker Q3->PEG Yes Standard Use a standard azide linker Q3->Standard No

References

A Comparative Guide to Analytical Methods for Characterizing bisSP1-Conjugated ADCs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of antibody-drug conjugates (ADCs) prepared using the bisSP1 linker, a technology that utilizes click chemistry. The performance of these methods will be compared with those used for ADCs synthesized via more traditional linkers, such as the enzymatically cleavable valine-citrulline (Val-Cit) linker. This document will provide supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in understanding.

The this compound linker is a click chemistry reagent that contains an azide group, enabling a bioorthogonal reaction with an alkyne-modified payload. This results in a stable triazole linkage.[1] The characterization of such ADCs is crucial to ensure their quality, efficacy, and safety. Key quality attributes (CQAs) that require diligent monitoring include the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, aggregation, fragmentation, and the stability of the conjugate.[2][3]

Comparison of Key Analytical Techniques

The choice of analytical technique for ADC characterization is often dependent on the specific properties of the linker and the payload. Here, we compare the most common methods used for characterizing this compound-conjugated ADCs and other alternatives.

Analytical TechniqueThis compound-conjugated ADC (Click Chemistry)Alternative ADC (e.g., Val-Cit Linker)Key Performance Parameters
Hydrophobic Interaction Chromatography (HIC) Well-suited for DAR determination due to the hydrophobicity of the triazole linker and payload.[4][5]The gold standard for DAR and drug distribution analysis.Resolution of DAR species, method robustness.
Reversed-Phase Liquid Chromatography (RPLC) Can be used for DAR analysis, especially at the subunit level (light and heavy chains).Also applicable, but the denaturing conditions can be a concern for some ADCs.Resolution, recovery, potential for on-line mass spectrometry.
Size-Exclusion Chromatography (SEC) Standard method for quantifying aggregates and fragments.Standard method for quantifying aggregates and fragments.Accuracy in quantitating high and low molecular weight species.
Mass Spectrometry (MS) Essential for confirming the identity of the conjugate, determining the average DAR, and identifying the location of conjugation.Crucial for confirming identity, average DAR, and conjugation sites.Mass accuracy, sensitivity, ability to analyze intact and subunit levels.
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) Provides high-resolution separation of fragments and can be used to assess purity.A powerful tool for purity and fragmentation analysis.Resolution, quantitation of impurities.

Experimental Protocols

Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

This protocol outlines a general method for determining the DAR of a this compound-conjugated ADC.

Workflow for DAR Determination by HIC

G cluster_prep Sample Preparation cluster_hic HIC Analysis cluster_data Data Analysis ADC_Sample ADC Sample Dilution Dilute in Mobile Phase A ADC_Sample->Dilution HIC_Column HIC Column Dilution->HIC_Column Gradient Gradient Elution (Decreasing Salt Concentration) HIC_Column->Gradient Detection UV Detection (280 nm) Gradient->Detection Chromatogram Chromatogram Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration DAR_Calculation DAR Calculation Peak_Integration->DAR_Calculation

A streamlined workflow for determining the Drug-to-Antibody Ratio (DAR) using HIC.

Materials:

  • This compound-conjugated ADC

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0

  • Mobile Phase B: 20 mM sodium phosphate, pH 7.0

  • HPLC system with UV detector

Procedure:

  • Prepare the mobile phases and equilibrate the HIC column with 100% Mobile Phase A.

  • Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • Inject 10-20 µL of the diluted sample onto the column.

  • Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of each DAR species * DAR value) / Σ(Total Peak Area)

Aggregation Analysis by Size-Exclusion Chromatography (SEC)

This protocol provides a general method for assessing the level of aggregation in a this compound-conjugated ADC sample.

Workflow for Aggregation Analysis by SEC

G cluster_prep Sample Preparation cluster_sec SEC Analysis cluster_data Data Analysis ADC_Sample ADC Sample Dilution Dilute in Mobile Phase ADC_Sample->Dilution SEC_Column SEC Column Dilution->SEC_Column Isocratic Isocratic Elution SEC_Column->Isocratic Detection UV Detection (280 nm) Isocratic->Detection Chromatogram Chromatogram Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Aggregation_Calculation % Aggregation Calculation Peak_Integration->Aggregation_Calculation

A standard workflow for quantifying ADC aggregation using Size-Exclusion Chromatography.

Materials:

  • This compound-conjugated ADC

  • SEC column (e.g., TSKgel G3000SWxl)

  • Mobile Phase: 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8

  • HPLC system with UV detector

Procedure:

  • Prepare the mobile phase and equilibrate the SEC column.

  • Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.

  • Inject 20 µL of the diluted sample.

  • Elute the sample isocratically at a flow rate of 0.5 mL/min.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to the high molecular weight species (aggregates) and the main monomer peak.

  • Calculate the percentage of aggregation: % Aggregation = (Peak Area of Aggregates / Total Peak Area) * 100

Intact Mass Analysis by Mass Spectrometry (MS)

This protocol describes a general method for determining the intact mass of a this compound-conjugated ADC to confirm conjugation and estimate the average DAR.

Workflow for Intact Mass Analysis by MS

G cluster_prep Sample Preparation cluster_ms MS Analysis cluster_data Data Analysis ADC_Sample ADC Sample Deglycosylation Optional: Deglycosylation (PNGase F) ADC_Sample->Deglycosylation Desalting Desalting (e.g., ZipTip) Deglycosylation->Desalting LC_Column Reversed-Phase C4 Column Desalting->LC_Column Gradient LC Gradient Elution LC_Column->Gradient ESI_MS Electrospray Ionization Mass Spectrometry Gradient->ESI_MS Raw_Spectrum Raw Mass Spectrum ESI_MS->Raw_Spectrum Deconvolution Deconvolution Raw_Spectrum->Deconvolution Mass_Determination Intact Mass Determination Deconvolution->Mass_Determination

A typical workflow for the analysis of intact ADC mass by LC-MS.

Materials:

  • This compound-conjugated ADC

  • PNGase F (for optional deglycosylation)

  • Desalting spin columns or tips

  • LC-MS system with a time-of-flight (TOF) or Orbitrap mass analyzer

Procedure:

  • (Optional) Deglycosylate the ADC by incubating with PNGase F according to the manufacturer's protocol to reduce spectral complexity.

  • Desalt the ADC sample using a C4 ZipTip or a similar device.

  • Inject the desalted sample into the LC-MS system.

  • Separate the ADC using a short reversed-phase C4 column with a water/acetonitrile gradient containing 0.1% formic acid.

  • Acquire the mass spectrum in the positive ion mode.

  • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the intact ADC species.

  • The different DAR species will appear as a distribution of masses, from which the average DAR can be calculated.

Stability of this compound-conjugated ADCs

The triazole linkage formed via the click chemistry reaction of the this compound linker is known for its exceptional stability. This is a key advantage over some traditional cleavable linkers, which can be susceptible to premature drug release in circulation.

Comparison of Linker Stability

Linker TypeLinkageStability Characteristics
This compound (Click Chemistry) 1,2,3-TriazoleHighly stable; resistant to hydrolysis, enzymatic cleavage, and redox conditions. Considered a permanent linkage.
Valine-Citrulline Peptide bondDesigned to be cleaved by lysosomal proteases (e.g., Cathepsin B) within the target cell. Can exhibit some instability in plasma.
Hydrazone HydrazoneAcid-labile; designed for cleavage in the acidic environment of endosomes and lysosomes. Can be unstable at physiological pH.
Disulfide DisulfideCleaved in the reducing environment of the cell. Can be susceptible to exchange reactions in the bloodstream.

The high stability of the triazole linker in this compound-conjugated ADCs minimizes off-target toxicity by ensuring that the cytotoxic payload remains attached to the antibody until it reaches the target cell.

Conclusion

The analytical characterization of this compound-conjugated ADCs relies on a suite of established techniques commonly used for protein therapeutics. Methods such as HIC, SEC, and MS are indispensable for ensuring the quality and consistency of these complex molecules. The primary advantage of the this compound linker lies in the high stability of the resulting triazole linkage, which simplifies some aspects of stability assessment compared to cleavable linkers. However, careful method development and validation are still paramount to accurately characterize all critical quality attributes. This guide provides a foundational framework for researchers and scientists to develop robust analytical strategies for this promising class of ADCs.

References

A Comparative Guide to the Stability of bisSP1 in Plasma vs. PBS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating and comparing the stability of the investigational compound bisSP1 in two distinct chemical environments: standard Phosphate-Buffered Saline (PBS) and biological plasma. Understanding a compound's stability is critical in early-stage drug development, as it directly impacts pharmacokinetic profiles, in vivo efficacy, and the reliability of other in vitro assays.[1][2][3] While specific experimental data for this compound is not publicly available, this document outlines the standardized methodologies and data presentation required to perform such a comparative analysis.

Plasma, rich in esterases, proteases, and other enzymes, can significantly degrade susceptible compounds, whereas PBS serves as a control environment, indicating the compound's intrinsic chemical stability in a buffered aqueous solution.[2] This comparison will elucidate the extent of enzymatic degradation of this compound, a key factor for its development as a therapeutic agent.

Experimental Data Summary

Quantitative results from the stability assays should be summarized to provide a clear, at-a-glance comparison of this compound's behavior in each medium. The primary metrics for stability are the compound's half-life (t½) and the percentage of the parent compound remaining at various time points.

Table 1: Comparative Stability Metrics for this compound

MetricPlasma (Human)PBS (pH 7.4)Interpretation
Half-life (t½, minutes) [Experimental Value][Experimental Value]A significantly shorter half-life in plasma suggests enzymatic degradation.
% Remaining at 30 min [Experimental Value][Experimental Value]Direct comparison of compound loss at a key time point.
% Remaining at 60 min [Experimental Value][Experimental Value]Indicates the rate of degradation over a standard incubation period.
% Remaining at 120 min [Experimental Value][Experimental Value]Final time point measurement to assess overall stability in the assay.

Experimental Workflow

The following diagram illustrates the parallel workflow for assessing the stability of this compound in both plasma and PBS. This process ensures that conditions are kept consistent, allowing for a direct and reliable comparison of the results.

G cluster_setup 1. Assay Setup cluster_incubation 2. Incubation (37°C) cluster_sampling 3. Time-Point Sampling & Quenching cluster_analysis 4. Analysis cluster_results 5. Data Interpretation stock This compound Stock (10 mM in DMSO) p_incubate Incubate this compound in Plasma (Final Conc: 1 µM) stock->p_incubate Dilute b_incubate Incubate this compound in PBS (Final Conc: 1 µM) stock->b_incubate Dilute plasma_src Pooled Human Plasma plasma_src->p_incubate pbs_src PBS (pH 7.4) pbs_src->b_incubate p_sample Aliquots at 0, 15, 30, 60, 120 min p_incubate->p_sample b_sample Aliquots at 0, 15, 30, 60, 120 min b_incubate->b_sample p_quench Quench Reaction (e.g., Acetonitrile + IS) p_sample->p_quench b_quench Quench Reaction (e.g., Acetonitrile + IS) b_sample->b_quench p_analyze LC-MS/MS Analysis of Plasma Samples p_quench->p_analyze b_analyze LC-MS/MS Analysis of PBS Samples b_quench->b_analyze p_data Calculate % Remaining & Half-Life (t½) p_analyze->p_data b_data Calculate % Remaining & Half-Life (t½) b_analyze->b_data compare Compare Plasma vs. PBS Stability Profiles p_data->compare b_data->compare

References

A Researcher's Guide to Assessing the In Vivo Stability of Antibody-Drug Conjugate Linkers

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the performance of different linker technologies in antibody-drug conjugates (ADCs), supported by experimental data and detailed methodologies.

The stability of the linker in an antibody-drug conjugate (ADC) is a critical factor that governs its safety and effectiveness.[1][2] An ideal linker must be sufficiently stable in systemic circulation to prevent the premature release of its cytotoxic payload, which can cause off-target toxicity, while ensuring the payload is efficiently released once the ADC reaches the target tumor cell.[1][2]

This guide provides a comparative overview of the in vivo stability of major ADC linker classes. As specific data for a "bisSP1-linked ADC" is not available in the public domain, this guide will focus on two of the most well-characterized and widely used linker technologies: enzyme-cleavable valine-citrulline (Val-Cit) linkers and non-cleavable thioether (SMCC-based) linkers. These examples serve as a robust framework for researchers to understand and assess the critical attributes of ADC linker stability.

Comparison of In Vivo Linker Stability

The choice between a cleavable and non-cleavable linker directly impacts the ADC's therapeutic index.[2] Cleavable linkers are designed to release the drug in response to specific triggers in the tumor microenvironment, whereas non-cleavable linkers release their payload only after the entire ADC is internalized and degraded within the lysosome of a cancer cell.

Quantitative Stability Data

The following tables summarize preclinical data on the stability of ADCs featuring different linker types in various species. Stability is often measured by the ADC's half-life and the extent of premature payload deconjugation in plasma.

Table 1: Comparative In Vivo Stability of Cleavable vs. Non-Cleavable Linkers

Linker TypeADC ExampleAnimal ModelKey Stability FindingReference
Non-Cleavable Trastuzumab-SMCC-DM1 (T-DM1)RatHighly stable with minimal payload loss in circulation.
Cleavable Trastuzumab-vc-MMAEMouseSusceptible to premature payload loss due to cleavage by mouse carboxylesterase 1c (Ces1c).
Cleavable cAC10-vc-MMAEMouseLinker half-life of approximately 144 hours (6.0 days).
Cleavable cAC10-vc-MMAECynomolgus MonkeyApparent linker half-life of approximately 230 hours (9.6 days), showing higher stability than in mice.
Cleavable anti-HER2-vc-MMAFMouseLost >95% of the conjugated payload after 14-day incubation in mouse plasma.

Note: Stability can vary significantly depending on the specific linker chemistry, the payload, the conjugation site, and the animal species used for testing.

Experimental Protocols for In Vivo Stability Assessment

Accurate assessment of ADC stability in vivo is crucial and primarily relies on robust bioanalytical methods like ELISA and Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify different ADC-related species in plasma samples.

Pharmacokinetic Study Design

Objective: To evaluate the clearance, stability, and overall pharmacokinetic profile of the ADC in a living organism.

Methodology:

  • Animal Dosing: A single intravenous (IV) dose of the ADC is administered to a relevant animal model (e.g., mouse, rat, or cynomolgus monkey).

  • Blood Sampling: Blood samples are collected at multiple, predetermined time points (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, and then daily for up to 14 days).

  • Plasma Isolation: The collected blood is processed immediately to isolate plasma, which is then stored frozen until analysis.

  • Bioanalysis: The plasma samples are analyzed to quantify the concentrations of total antibody, intact ADC (antibody with payload attached), and prematurely released free payload.

ELISA-Based Quantification of Intact ADC

Objective: To measure the concentration of fully intact ADC in plasma samples over time.

Methodology:

  • Plate Coating: A 96-well microtiter plate is coated with an antigen that is specific to the antibody portion of the ADC.

  • Sample Incubation: Diluted plasma samples are added to the wells. The ADC in the sample binds to the coated antigen.

  • Detection: An enzyme-conjugated secondary antibody that specifically recognizes the cytotoxic payload is added. This secondary antibody will only bind to ADCs that have retained their payload.

  • Signal Generation: A substrate is added that reacts with the enzyme on the detection antibody to produce a measurable colorimetric or fluorescent signal.

  • Data Analysis: The signal intensity, which is proportional to the amount of intact ADC, is measured using a plate reader. A standard curve is used to determine the concentration in the samples.

LC-MS/MS-Based Quantification of Free Payload

Objective: To measure the amount of cytotoxic payload that has been prematurely released from the ADC into systemic circulation.

Methodology:

  • Sample Preparation: Proteins in the plasma samples (including the ADC and albumin) are precipitated using an organic solvent like acetonitrile.

  • Separation: The mixture is centrifuged, and the supernatant, which contains the small-molecule free payload, is collected.

  • LC-MS/MS Analysis: The supernatant is injected into a liquid chromatography-mass spectrometry system. The payload is separated from other small molecules by chromatography and then ionized and detected by the mass spectrometer.

  • Quantification: The amount of free payload is quantified with high specificity and sensitivity by comparing its signal to a standard curve prepared with known concentrations of the payload.

Visualizing ADC Stability and Analysis

Diagrams created using Graphviz help to illustrate the complex processes involved in ADC pharmacokinetics and stability assessment.

ADC_InVivo_Pathway cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment ADC Intact ADC Injected CirculatingADC Circulating ADC ADC->CirculatingADC Distribution FreePayload Prematurely Released Payload (Toxicity) CirculatingADC->FreePayload Linker Cleavage (e.g., by plasma enzymes) NakedAb Naked Antibody CirculatingADC->NakedAb TargetCell Target Cancer Cell CirculatingADC->TargetCell Tumor Targeting (Antigen Binding) Internalization Internalization (Endocytosis) TargetCell->Internalization Lysosome Lysosome (pH ~5.0) (High Protease Conc.) Internalization->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease Linker Cleavage or Antibody Degradation Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis

Caption: Pharmacokinetic pathway of an ADC from injection to payload release.

Experimental_Workflow cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalysis Phase cluster_analysis Data Analysis Phase Dosing 1. IV Dosing of ADC in Animal Model Sampling 2. Serial Blood Sampling (Multiple Time Points) Dosing->Sampling Processing 3. Plasma Isolation and Storage Sampling->Processing ELISA 4a. ELISA for Intact ADC Processing->ELISA LCMS 4b. LC-MS/MS for Free Payload Processing->LCMS TotalAb 4c. ELISA for Total Antibody Processing->TotalAb PK_Analysis 5. Pharmacokinetic Modeling ELISA->PK_Analysis LCMS->PK_Analysis TotalAb->PK_Analysis Stability_Report 6. Stability Assessment Report PK_Analysis->Stability_Report

Caption: Experimental workflow for assessing the in vivo stability of ADCs.

Linker_Comparison cluster_cleavable Cleavable Linkers cluster_noncleavable Non-Cleavable Linkers ADC ADC Linker Technologies ValCit Valine-Citrulline (Enzyme-Sensitive) ADC->ValCit Hydrazone Hydrazone (pH-Sensitive) ADC->Hydrazone Disulfide Disulfide (Redox-Sensitive) ADC->Disulfide Thioether Thioether (e.g., SMCC) ADC->Thioether cathepsin Cleaved by Cathepsins in Lysosome ValCit->cathepsin acid Cleaved by Low pH in Endosome/Lysosome Hydrazone->acid gsh Cleaved by Glutathione in Cytosol Disulfide->gsh degradation Requires Full Antibody Degradation in Lysosome Thioether->degradation

Caption: Logical relationships of ADC linker types and release mechanisms.

References

A Comparative Guide to bisSP1 and Val-Cit PABC Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and safety profile. The choice of linker dictates the mechanism and site of payload release, ultimately impacting the therapeutic window of the ADC. This guide provides a detailed comparison of two distinct linker technologies: the enzyme-cleavable Val-Cit PABC linker and the bifunctional bisSP1 linker used in click chemistry applications.

Introduction to ADC Linkers

An ideal ADC linker must be stable in systemic circulation to prevent premature payload release and associated off-target toxicity. Upon reaching the tumor, it should facilitate the efficient and specific release of the cytotoxic payload. Linkers are broadly classified as cleavable or non-cleavable. This guide focuses on a well-established cleavable linker, Val-Cit PABC, and a bifunctional linker, this compound, for which performance data in the public domain is less characterized, necessitating a thorough evaluation by researchers.

Mechanism of Action

Val-Cit PABC Linker: A Protease-Cleavable System

The Val-Cit PABC linker is a dipeptide-based linker designed to be cleaved by specific proteases overexpressed in the tumor microenvironment or within tumor cells.[1][2] Its mechanism relies on the following steps:

  • Internalization: The ADC binds to its target antigen on the cancer cell surface and is internalized into the cell through endocytosis.[3]

  • Lysosomal Trafficking: The ADC is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases.[1][2]

  • Enzymatic Cleavage: Within the lysosome, the enzyme Cathepsin B, which is often upregulated in tumor cells, recognizes and cleaves the amide bond between the valine and citrulline residues of the linker.

  • Self-Immolation: Cleavage of the dipeptide triggers a spontaneous 1,6-elimination reaction of the p-aminobenzylcarbamate (PABC) spacer.

  • Payload Release: This self-immolation releases the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell, where it can exert its therapeutic effect.

G cluster_extracellular Systemic Circulation cluster_cell Target Cancer Cell cluster_lysosome Lysosome (Acidic, High Protease) ADC ADC with Val-Cit PABC Linker Internalization Internalization ADC->Internalization Antigen Binding CathepsinB Cathepsin B Cleavage Dipeptide Cleavage CathepsinB->Cleavage SelfImmolation PABC Self-Immolation Cleavage->SelfImmolation PayloadRelease Payload Release SelfImmolation->PayloadRelease PayloadEffect Cytotoxic Effect PayloadRelease->PayloadEffect ADC_Internalized Internalized ADC Internalization->ADC_Internalized ADC_Internalized->CathepsinB Trafficking to Lysosome

Cleavage Mechanism of the Val-Cit PABC Linker.
This compound Linker: A Bifunctional Crosslinker

The this compound linker is a bifunctional molecule containing two azide groups. It is utilized in the synthesis of ADCs through click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). Unlike the Val-Cit PABC linker, this compound's primary described function is covalent conjugation rather than a specific payload release mechanism.

The cleavage mechanism for the this compound linker itself is not well-documented in publicly available literature. It is possible that it is designed to be non-cleavable, relying on the degradation of the antibody backbone within the lysosome to release a payload-linker-amino acid adduct. Alternatively, it could be part of a more complex, multi-component linker system where another moiety is responsible for payload release. Researchers using this linker should perform dedicated studies to characterize its cleavage properties.

G cluster_conjugation ADC Synthesis (Click Chemistry) Antibody Antibody This compound This compound Linker (Diazide) Antibody->this compound Conjugation to Antibody Payload Cytotoxic Payload Payload->this compound Conjugation to Payload ADC Antibody-Drug Conjugate This compound->ADC

Role of this compound Linker in ADC Conjugation.

Performance Comparison

A direct, head-to-head comparison of this compound and Val-Cit PABC linkers is challenging due to the limited publicly available data on this compound's performance characteristics. The following table summarizes the known attributes of the Val-Cit PABC linker and highlights the parameters that require experimental determination for the this compound linker.

Performance ParameterVal-Cit PABC LinkerThis compound Linker
Cleavage Mechanism Enzymatic cleavage by Cathepsin B in lysosomes.Not well-defined in public literature. Requires experimental investigation.
Plasma Stability Generally high in human plasma. However, it can be unstable in mouse plasma due to cleavage by carboxylesterase 1C.Data not publicly available. Requires experimental determination.
Bystander Effect Capable of mediating a bystander effect with membrane-permeable payloads due to the release of the unmodified drug.Dependent on the cleavage mechanism and the nature of the released payload. Requires experimental evaluation.
Payload Release Releases the unmodified, native payload.Dependent on the cleavage mechanism. May release a payload-linker adduct.
Clinical Validation Used in several FDA-approved and clinical-stage ADCs.No approved ADCs reported using this specific linker.

Experimental Protocols

To facilitate a comprehensive evaluation of these linkers, detailed protocols for key in vitro assays are provided below.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma.

Methodology:

  • Incubate the ADC at a final concentration of 100 µg/mL in plasma (human, mouse, rat) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.

Quantification Methods:

  • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated payload. The difference between these values indicates the extent of drug deconjugation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin). Immuno-affinity capture can be used to isolate the ADC from the plasma matrix before analysis.

G Start ADC in Plasma (37°C) Incubation Incubate and Collect Aliquots at Time Points Start->Incubation Analysis Analysis Incubation->Analysis ELISA ELISA (Total Ab vs. Conjugated Payload) Analysis->ELISA LCMS LC-MS (Intact ADC, Free Payload) Analysis->LCMS Results Determine Linker Stability ELISA->Results LCMS->Results

References

A Comparative Guide to the Validation of bisSP1 Conjugation Sites on Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the validation of antibody conjugation sites using the lysine-targeting reagent bis-sulfosuccinimidyl suberate (bisSP1) against alternative conjugation chemistries. It includes supporting experimental data, detailed methodologies for key experiments, and visual diagrams of workflows and pathways to aid in the comprehensive characterization of antibody-drug conjugates (ADCs).

Introduction to Antibody Conjugation and the Importance of Validation

Antibody-drug conjugates (ADCs) are a class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The method of conjugation, which links the drug to the antibody, is a critical parameter that influences the ADC's stability, efficacy, and safety. Validation of the conjugation site is essential to ensure a homogenous and well-characterized product, which is a key requirement for regulatory approval.

This guide focuses on the validation of conjugation sites for ADCs created using this compound, a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker. This compound targets primary amines, primarily the ε-amine of lysine residues on the antibody, forming stable amide bonds. We will compare this widely used method with a site-specific cysteine-based conjugation technology, ThioBridge™, and discuss the analytical techniques used to validate the resulting conjugates.

Comparative Analysis of Conjugation Chemistries

The choice of conjugation chemistry has a profound impact on the homogeneity and stability of the resulting ADC. Here, we compare lysine-based conjugation using this compound with cysteine-based conjugation.

FeatureThis compound (Lysine Conjugation)ThioBridge™ (Cysteine Conjugation)
Target Residue LysineCysteine (from reduced interchain disulfides)
Specificity Stochastically conjugates to accessible lysinesSite-specific to interchain disulfides
Homogeneity (DAR) Heterogeneous mixture of species with varying Drug-to-Antibody Ratios (DARs)Homogeneous product with a more uniform DAR
Antibody Engineering Not required for native antibodiesNot required for native antibodies
Linkage Stability High (stable amide bond)High (stable thioether bond)

Data Presentation: Quantitative Analysis of Conjugation Sites

The primary method for identifying and quantifying conjugation sites is peptide mapping using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique involves enzymatically digesting the ADC into smaller peptides, separating them by chromatography, and analyzing them by mass spectrometry to identify the peptides containing the conjugated drug.

Table 1: Representative Peptide Mapping Data for a this compound-Conjugated Antibody

This table illustrates the identification of multiple conjugation sites on a hypothetical antibody (mAb-X) conjugated with a drug-linker via this compound. The data shows the peptide sequence, the position of the conjugated lysine, the observed mass, and the mass accuracy.

Peptide SequenceConjugated Lysine PositionObserved m/z (Monoisotopic)Calculated m/z (Monoisotopic)Mass Error (ppm)
TPEVTCVVVDVSHEDPEVKK231056.48721056.48650.7
WYTILINKK45678.3841678.38350.9
VSNKGLPAPIEKK78823.4599823.45930.7
DHKPSNTKVDKKVEPKSK1211245.65431245.65350.6
Table 2: Representative Peptide Mapping Data for a ThioBridge™-Conjugated Antibody

This table shows the identification of specific cysteine residues involved in the ThioBridge™ conjugation on the same hypothetical antibody (mAb-X). Note the specific identification of interchain disulfide bond locations.

Peptide SequenceConjugated Cysteine PositionObserved m/z (Monoisotopic)Calculated m/z (Monoisotopic)Mass Error (ppm)
VEPKSC*DKTHTCPPCPAPELLGC220 (Heavy Chain)1456.71231456.71150.5
DKTHTCPPCPAPELLGC226/C229 (Heavy Chain)1023.49871023.49810.6
TVAAPSVFIFPPSDEQLKC214 (Light Chain)1158.59341158.59280.5

Experimental Protocols

Detailed methodologies are crucial for the successful validation of ADC conjugation sites. Below are protocols for peptide mapping of both this compound and ThioBridge™ conjugated antibodies.

Experimental Protocol 1: Peptide Mapping of a this compound-Conjugated Antibody

This protocol outlines the steps for the digestion and LC-MS/MS analysis of a lysine-conjugated ADC.

  • Denaturation, Reduction, and Alkylation:

    • Dilute the this compound-conjugated antibody to 1 mg/mL in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 7.8).

    • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 30 minutes to reduce disulfide bonds.

    • Cool to room temperature and add iodoacetamide (IAM) to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes to alkylate free cysteines.

  • Buffer Exchange and Digestion:

    • Perform a buffer exchange into a digestion buffer (e.g., 100 mM Tris-HCl, pH 7.8) using a spin desalting column to remove urea and excess reagents.

    • Add trypsin at an enzyme-to-substrate ratio of 1:20 (w/w).

    • Incubate at 37°C for 4-18 hours. To improve the solubility of hydrophobic drug-conjugated peptides, 10-20% acetonitrile can be included in the digestion buffer.

  • LC-MS/MS Analysis:

    • Quench the digestion by adding formic acid to a final concentration of 0.1%.

    • Inject the peptide mixture onto a C18 reverse-phase column.

    • Elute the peptides using a gradient of acetonitrile in water with 0.1% formic acid.

    • Analyze the eluting peptides using a high-resolution mass spectrometer in data-dependent acquisition (DDA) mode to acquire both MS and MS/MS spectra.

  • Data Analysis:

    • Process the raw data using a suitable software package (e.g., MassHunter, Biopharma Finder).

    • Search the MS/MS data against the antibody sequence, specifying the mass of the this compound-drug linker as a variable modification on lysine residues.

    • Manually verify the identification of conjugated peptides by inspecting the MS/MS spectra for characteristic fragment ions.

Experimental Protocol 2: Peptide Mapping of a ThioBridge™-Conjugated Antibody

This protocol is adapted for the analysis of cysteine-conjugated ADCs, with specific considerations for the re-bridged disulfide bonds.

  • Denaturation and Digestion:

    • Dilute the ThioBridge™-conjugated antibody to 1 mg/mL in a denaturing buffer.

    • Add trypsin at an enzyme-to-substrate ratio of 1:20 (w/w).

    • Incubate at 37°C for 4-18 hours. A non-reducing digestion is performed initially to confirm the location of the re-bridged disulfides.

  • Reduction and Alkylation (for sequence confirmation):

    • To confirm the peptide backbone, a separate digestion is performed under reducing and alkylating conditions as described in Protocol 1.

  • LC-MS/MS Analysis:

    • Perform LC-MS/MS analysis as described in Protocol 1.

  • Data Analysis:

    • Analyze the non-reduced sample data to identify the peptides linked by the ThioBridge™ reagent. The mass of the linker-drug will be added to the mass of the two cysteine-containing peptides.

    • Analyze the reduced and alkylated sample data to confirm the sequences of the cysteine-containing peptides.

Mandatory Visualization

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

bisSP1_Conjugation_Workflow cluster_conjugation This compound Conjugation cluster_validation Validation Workflow Antibody Antibody (with Lysines) Conjugation Conjugation Reaction (pH 7-9) Antibody->Conjugation This compound This compound-Drug Linker This compound->Conjugation ADC Lysine-Conjugated ADC Conjugation->ADC Digestion Enzymatic Digestion (Trypsin) ADC->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Peptide Mapping) LC_MS->Data_Analysis Conjugation_Sites Identified Conjugation Sites Data_Analysis->Conjugation_Sites

Caption: Workflow for this compound conjugation and subsequent validation.

ThioBridge_Conjugation_Workflow cluster_conjugation ThioBridge™ Conjugation cluster_validation Validation Workflow Antibody_SS Antibody (Interchain S-S) Reduction Reduction (e.g., TCEP) Antibody_SS->Reduction Antibody_SH Reduced Antibody (Free -SH) Reduction->Antibody_SH Rebridging Re-bridging Reaction Antibody_SH->Rebridging ThioBridge_Drug ThioBridge™-Drug Reagent ThioBridge_Drug->Rebridging ADC_Thio Cysteine-Conjugated ADC Rebridging->ADC_Thio Digestion_NR Non-Reducing Digestion ADC_Thio->Digestion_NR LC_MS_NR LC-MS/MS (Non-Reduced) Digestion_NR->LC_MS_NR Data_Analysis_NR Data Analysis (Identify Bridged Peptides) LC_MS_NR->Data_Analysis_NR Conjugation_Sites_Thio Identified Conjugation Sites Data_Analysis_NR->Conjugation_Sites_Thio

Caption: Workflow for ThioBridge™ conjugation and validation.

Conclusion

The validation of the conjugation site is a critical aspect of ADC development. While this compound offers a straightforward method for conjugating drugs to lysine residues, it results in a heterogeneous product. The validation of such conjugates requires sophisticated peptide mapping techniques to identify the multiple sites of conjugation. In contrast, site-specific technologies like ThioBridge™ produce more homogeneous ADCs by targeting specific cysteine residues. The validation of these conjugates is more focused on confirming the modification of the intended sites. The choice of conjugation chemistry will depend on the specific requirements of the therapeutic application, with a clear trend towards more homogeneous, next-generation ADCs. The analytical workflows presented in this guide provide a robust framework for the comprehensive characterization and validation of these complex biotherapeutics.

Comparative Analysis of CuAAC vs. SPAAC for bisSP1 Conjugation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise and efficient conjugation of biomolecules is paramount. This guide provides a detailed comparative analysis of two powerful "click chemistry" techniques, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for the conjugation of a model bispecific antibody, bisSP1. This guide will delve into the fundamental principles of each method, present supporting experimental data, provide detailed protocols, and visualize key workflows and biological pathways.

At a Glance: CuAAC vs. SPAAC

The core distinction between CuAAC and SPAAC lies in their activation mechanisms.[1] CuAAC utilizes a copper(I) catalyst to facilitate the reaction between a terminal alkyne and an azide.[2] In contrast, SPAAC is a catalyst-free reaction that relies on the high ring strain of a cyclooctyne to react with an azide.[1][3] This fundamental difference has significant implications for their respective applications, particularly in biological systems.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) is required.[1]None (driven by ring strain).
Biocompatibility Limited due to the cytotoxicity of the copper catalyst.High, making it suitable for in vivo applications.
Reaction Rate Generally faster, with second-order rate constants typically in the range of 1 to 100 M⁻¹s⁻¹.Generally slower, with rates dependent on the cyclooctyne used (e.g., 10⁻³ to 1 M⁻¹s⁻¹).
Reactants Terminal or internal alkynes and azides.Strained cyclooctynes (e.g., DBCO, BCN) and azides.
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.Not regioselective, yielding a mixture of regioisomers.
Side Reactions Potential for oxidative damage to proteins and peptides due to the formation of reactive oxygen species (ROS) mediated by copper.Cyclooctynes can potentially react with thiols, leading to non-specific labeling.
Reagent Accessibility Simple alkynes and copper catalysts are readily available and generally less expensive.Strained cyclooctynes can be more complex and costly to synthesize.

Quantitative Performance Data

The following table summarizes typical quantitative data for CuAAC and SPAAC reactions in the context of protein conjugation. It is important to note that specific results can vary depending on the protein, linker, and precise reaction conditions.

ParameterCuAACSPAAC
Typical Reaction Time 30-60 minutes.2-4 hours (can be up to overnight).
Typical Molar Excess of Small Molecule 4 to 10-fold molar excess of the azide- or alkyne-containing payload.5 to 10-fold molar excess of the cyclooctyne- or azide-containing payload.
Typical Protein Concentration 1-10 mg/mL.1-10 mg/mL.
Reported Conjugation Yield Can reach up to 90%.Can be quantitative.
Identified O-GlcNAcylated Proteins (Proteomics Study) 229.188.

Experimental Protocols

Detailed methodologies for conjugating a payload to a model bispecific antibody (this compound) using both CuAAC and SPAAC are provided below. These protocols assume the antibody has been functionalized with either an azide or an alkyne.

This protocol is adapted from established methods for antibody-drug conjugate (ADC) synthesis.

Materials:

  • This compound antibody with a terminal alkyne modification.

  • Azide-functionalized payload.

  • Copper(II) sulfate (CuSO₄).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand.

  • Sodium ascorbate.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • DMSO.

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM solution of CuSO₄ in water.

    • Prepare a 200 mM solution of THPTA in water.

    • Prepare a 100 mM solution of sodium ascorbate in water (freshly made).

    • Dissolve the azide-payload in DMSO to a concentration of 10-20 mM.

    • Prepare the alkyne-bisSP1 antibody in PBS at a concentration of 5-10 mg/mL.

  • Catalyst Premix:

    • In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Allow the solution to stand for 2-3 minutes to form the copper-ligand complex.

  • Conjugation Reaction:

    • In a reaction vessel, combine the alkyne-bisSP1 antibody solution with the azide-payload solution. A molar ratio of 1:4 to 1:10 (antibody:payload) is a typical starting point.

    • Add the premixed Cu(I)/THPTA complex to the antibody-payload mixture. A final copper concentration of 0.25 mM is often used.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

    • Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light.

  • Purification:

    • Purify the resulting this compound conjugate using an SEC column to remove unreacted payload, copper catalyst, and other small molecules.

  • Analysis:

    • Analyze the purified conjugate by methods such as SDS-PAGE, mass spectrometry, and HPLC to determine the drug-to-antibody ratio (DAR) and assess purity.

This protocol is based on established procedures for copper-free click chemistry.

Materials:

  • This compound antibody with an azide modification.

  • DBCO (dibenzocyclooctyne)-functionalized payload.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • DMSO.

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare the azide-bisSP1 antibody in PBS (pH 7.4) at a concentration of 5-10 mg/mL. Ensure the buffer is free of sodium azide, as it will react with the DBCO reagent.

    • Prepare a 10-20 mM stock solution of the DBCO-payload in anhydrous DMSO.

  • Conjugation Reaction:

    • In a suitable reaction vessel, add the required volume of the azide-bisSP1 antibody solution.

    • Add the DBCO-payload stock solution to the antibody solution. A 5-10 fold molar excess of the DBCO-payload is a common starting point. The final concentration of DMSO should ideally be kept below 20%.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the this compound conjugate using an SEC column to remove the excess DBCO-payload.

  • Analysis:

    • Characterize the purified conjugate to determine the DAR and purity using appropriate analytical techniques like SDS-PAGE, mass spectrometry, and HPLC.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate a general experimental workflow for bioconjugation and a hypothetical signaling pathway for a T-cell engaging bispecific antibody like this compound.

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification Antibody_Modification Antibody Modification (Azide or Alkyne) Click_Reaction Click Reaction (CuAAC or SPAAC) Antibody_Modification->Click_Reaction Payload_Functionalization Payload Functionalization (Alkyne or Azide/DBCO) Payload_Functionalization->Click_Reaction Purification Purification (e.g., SEC) Click_Reaction->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization Final_Conjugate Purified this compound Conjugate Characterization->Final_Conjugate

Caption: General experimental workflow for this compound conjugation.

G cluster_cell_interaction Cellular Interaction cluster_synapse Immunological Synapse cluster_tcell_activation T-Cell Activation & Effector Function This compound This compound Antibody Tumor_Cell Tumor Cell (SP1 Antigen) This compound->Tumor_Cell Binds SP1 T_Cell T-Cell (CD3) This compound->T_Cell Binds CD3 Synapse_Formation Synapse Formation Tumor_Cell->Synapse_Formation T_Cell->Synapse_Formation T_Cell_Activation T-Cell Activation Synapse_Formation->T_Cell_Activation Cytokine_Release Cytokine Release (e.g., IFN-γ, TNF-α) T_Cell_Activation->Cytokine_Release Tumor_Cell_Lysis Tumor Cell Lysis T_Cell_Activation->Tumor_Cell_Lysis

Caption: Hypothetical signaling pathway for a T-cell engaging bispecific antibody.

Conclusion

The choice between CuAAC and SPAAC for the conjugation of bispecific antibodies like this compound is highly dependent on the specific application. CuAAC is a rapid and efficient method that is well-suited for in vitro applications where the potential for copper-induced modifications is not a primary concern. In contrast, SPAAC offers excellent biocompatibility, making it the preferred method for in vivo studies and the development of therapeutics where the presence of a metal catalyst is undesirable. By carefully considering the factors outlined in this guide, researchers can select the most appropriate click chemistry strategy to achieve their bioconjugation goals.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of bisSP1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for bisSP1, a linker for antibody-drug conjugates (ADCs). Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.

Key Properties of this compound

A summary of the essential quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Chemical Name (2S)-6-amino-2-(3-azidopropanoylamino)-N-(3-azidopropyl)hexanamide
Molecular Formula C12H23N9O2
Molecular Weight 325.37 g/mol
CAS Number 2253947-15-6
Appearance White to off-white solid powder[1]
Key Functional Group Azide (N3)[1][2][3]
Primary Use ADC Linker for click chemistry[1]
Hazard Identification and Safety Precautions

The presence of azide functional groups in this compound necessitates careful handling due to the potential hazards associated with this class of compounds.

  • Explosive Potential: Organic azides can be energetic and may decompose explosively, especially with exposure to heat, shock, or friction. While the stability of this compound is not explicitly detailed in available resources, it is prudent to treat it as potentially explosive.

  • Toxicity: Azides are known to be toxic. Exposure can occur through inhalation, ingestion, or skin contact.

  • Reactivity with Acids: Contact with acids can lead to the formation of hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive compound.

  • Formation of Explosive Metal Azides: Azides can react with certain metals (e.g., copper, lead, brass, bronze) to form highly shock-sensitive and explosive metal azides. This is a critical consideration for both storage and disposal, especially concerning plumbing.

Personal Protective Equipment (PPE):

When handling this compound, the following PPE should be worn at all times:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

  • Closed-toe shoes

All handling of this compound, especially during disposal procedures, should be conducted in a well-ventilated chemical fume hood.

Step-by-Step Disposal Procedures

There are two primary methods for the disposal of waste containing this compound: direct disposal as hazardous waste and chemical deactivation. The preferred and safest method for an organic azide like this compound is direct disposal.

Method 1: Direct Disposal as Hazardous Waste (Recommended)

This is the most straightforward and safest approach for disposing of this compound waste.

Experimental Protocol:

  • Waste Segregation: All waste contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be collected separately from other waste streams.

  • Container Selection: Use a dedicated, leak-proof, and clearly labeled hazardous waste container made of a compatible material such as plastic. Never use metal containers. The container should have a secure screw-top cap.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and clearly indicate its contents, including "this compound" and "Contains Organic Azides." List all other chemical constituents of the waste solution.

  • Storage: Store the sealed waste container in a designated, cool, and dry secondary containment area away from incompatible materials, particularly acids and metals.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste in accordance with institutional and local regulations.

Method 2: Chemical Deactivation (Quenching) - For Dilute Inorganic Azides

Chemical deactivation is a common procedure for dilute solutions of inorganic azides, such as sodium azide. While a similar principle may apply to organic azides, the reaction kinetics and byproducts can differ. This procedure should only be performed by a qualified chemist after a thorough risk assessment and with the explicit approval of your institution's EHS office.

The following is a general protocol for the deactivation of sodium azide with nitrous acid, provided for informational purposes. Its direct application to this compound requires expert evaluation.

Experimental Protocol: Deactivation of Sodium Azide with Nitrous Acid

This procedure must be performed in a properly functioning chemical fume hood.

  • Preparation: Prepare a 20% aqueous solution of sodium nitrite.

  • Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, place the dilute azide-containing solution (≤5%).

  • Acidification: While stirring vigorously, slowly add the 20% sodium nitrite solution to the flask. Then, slowly add a 20% aqueous solution of sulfuric acid. The addition of acid will generate nitrous acid in situ, which then reacts with the azide. A common molar ratio is approximately 1.5 grams of sodium nitrite per gram of sodium azide.

  • Monitoring: The reaction produces nitrogen gas and nitric oxide. Ensure the reaction is not too vigorous and that the gases are safely vented within the fume hood.

  • Completion and Neutralization: Once the addition is complete, allow the mixture to stir for at least one hour to ensure the complete destruction of the azide. After the reaction is complete, neutralize the solution with a dilute sodium hydroxide solution to a pH between 6 and 8.

  • Final Disposal: The neutralized solution can then be collected as hazardous waste. Do not pour the resulting solution down the drain unless explicitly permitted by your institution's EHS office.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your colleagues and supervisor.

  • Containment: For small spills within a fume hood, contain the spill with an absorbent material.

  • Cleanup: Cover the spill with an absorbent material. Clean the affected area with a compatible solvent or a pH-adjusted cleaning solution (pH greater than 9 for sodium azide spills to avoid the formation of hydrazoic acid).

  • Waste Collection: Collect all contaminated materials in a designated hazardous waste container and label it accordingly.

  • Reporting: Report the incident to your institution's EHS office.

Disposal Workflow Diagram

bisSP1_Disposal_Workflow start This compound Waste Generated decision Is chemical deactivation approved by EHS for this specific waste stream? start->decision direct_disposal Direct Disposal as Hazardous Waste decision->direct_disposal No (Recommended) deactivation Chemical Deactivation (Quenching) decision->deactivation Yes (Requires Expert Evaluation) segregate Segregate waste in a labeled plastic container. direct_disposal->segregate store Store in a designated secondary containment area. segregate->store pickup Arrange for EHS pickup. store->pickup end Proper Disposal pickup->end fume_hood Perform procedure in a chemical fume hood. deactivation->fume_hood neutralize Neutralize the final solution. fume_hood->neutralize deactivated_waste Collect as hazardous waste. neutralize->deactivated_waste deactivated_waste->pickup

Caption: Decision workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a guide and is based on general principles for handling azide-containing compounds. Always consult the official Safety Data Sheet (SDS) for this compound and adhere to all local and institutional regulations regarding chemical handling and waste disposal.

References

Essential Safety and Operational Guide for Handling bisSP1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with bisSP1, an antibody-drug conjugate (ADC) linker. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE) for this compound

As this compound is a component used in the synthesis of highly potent antibody-drug conjugates, a cautious approach to handling is paramount. The following personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact.

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesChemical-resistant, disposable (e.g., Nitrile)Prevents skin contact with this compound.
Eye Protection Safety GlassesWith side shieldsProtects eyes from splashes.
Body Protection Laboratory CoatStandardProtects skin and personal clothing from contamination.
Respiratory Not typically requiredUse in a well-ventilated area or chemical fume hoodTo be used if there is a risk of generating dust or aerosols.

Handling and Storage of this compound

Proper handling and storage are crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.

AspectProcedureRationale
Handling Handle in a well-ventilated area or under a chemical fume hood. Avoid direct contact with skin and eyes. Do not breathe dust or vapor.Minimizes risk of inhalation and contact exposure.
Storage Store in a tightly sealed container in a dry and well-ventilated place. Recommended storage temperatures are -20°C for short-term and -80°C for long-term.Prevents degradation of the compound and ensures stability.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.Prevents accidental ingestion and contamination.

Accidental Release and Disposal Plan

In the event of a spill or at the end of its use, proper containment and disposal procedures must be followed.

PlanAction
Spill Response 1. Evacuate the area. 2. Wear appropriate PPE. 3. Absorb the spill with inert material (e.g., sand, vermiculite). 4. Collect the absorbed material into a sealed container for disposal. 5. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Dispose of unused this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.

Experimental Protocol: General Procedure for Antibody Conjugation using this compound

The following is a representative protocol for the conjugation of a payload to an antibody using an azide-containing linker like this compound. This process typically involves a "click chemistry" reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).

  • Antibody Preparation :

    • If necessary, modify the antibody to introduce an alkyne group. This can be achieved through various chemical modification strategies targeting specific amino acid residues.

    • Purify the modified antibody to remove any excess reagents.

  • Payload Preparation :

    • The cytotoxic payload should contain a compatible reactive group for linking to this compound.

  • Linking Payload to this compound (if not pre-linked) :

    • React the payload with this compound under appropriate conditions to form the payload-linker conjugate.

    • Purify the payload-linker conjugate.

  • "Click" Conjugation Reaction :

    • For CuAAC : React the alkyne-modified antibody with the azide-containing payload-linker (or this compound if the payload is alkyne-modified) in the presence of a copper(I) catalyst and a stabilizing ligand.

    • For SPAAC : React the antibody modified with a strained alkyne (e.g., DBCO) with the azide-containing payload-linker (or this compound). This reaction does not require a catalyst.

  • Purification of the ADC :

    • Remove unreacted payload-linker, catalyst, and other reagents from the ADC solution using techniques such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization :

    • Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and potency.

This compound Handling and Safety Workflow

PPE_Workflow This compound Handling and Safety Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_cleanup Post-Handling Consult SDS Consult SDS Assess Risks Assess Risks Consult SDS->Assess Risks Select PPE Select PPE Assess Risks->Select PPE Weighing/Measuring Weighing/Measuring Select PPE->Weighing/Measuring Fume Hood Fume Hood Weighing/Measuring->Fume Hood Dissolving Dissolving Reaction Setup Reaction Setup Dissolving->Reaction Setup Decontaminate Decontaminate Reaction Setup->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Wash Hands Wash Hands Dispose Waste->Wash Hands End End Wash Hands->End Start Start Start->Consult SDS Fume Hood->Dissolving

Caption: Workflow for safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.